(4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid
Description
BenchChem offers high-quality (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(4-propan-2-ylpiperazin-1-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(4-6-13)14(17)18/h3-6,11,17-18H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVVCYFDIXHZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)C(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular weight and formula of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid
Executive Summary
(4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid is a specialized organoboron reagent extensively utilized in the synthesis of pharmaceutical candidates, particularly within the kinase inhibitor landscape. Its structural motif combines a phenylboronic acid (the reactive handle for cross-coupling) with a 4-isopropylpiperazinyl tail—a privileged substructure known to enhance aqueous solubility and bioavailability in drug molecules.
This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and application in Suzuki-Miyaura cross-coupling, designed to support researchers in optimizing lead optimization workflows.
Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6]
The accurate characterization of this compound requires understanding its dual nature: it possesses both a Lewis-acidic boronic acid group and a Lewis-basic piperazine moiety. This internal electronic push-pull can influence solubility and stability (e.g., zwitterionic behavior).
Core Data Table
| Parameter | Specification |
| Chemical Name | (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid |
| CAS Registry Number | 1003043-01-3 |
| Molecular Formula | |
| Molecular Weight (Average) | 248.13 g/mol |
| Monoisotopic Mass | 248.1696 Da ( |
| Exact Mass | 248.17 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; limited solubility in non-polar solvents ( |
| pKa (Predicted) | Basic N: ~8.5 |
Structural Connectivity
The compound consists of a central benzene ring substituted para- to the boronic acid by a piperazine ring. The distal nitrogen of the piperazine is alkylated with an isopropyl group.
Synthesis & Manufacturing Logic
The synthesis of amino-substituted phenylboronic acids presents a specific challenge: the compatibility of the basic amine with the organometallic intermediates required to install the boron species.
Validated Synthetic Route
The industry-standard approach involves the Lithium-Halogen Exchange or Miyaura Borylation of the corresponding aryl bromide.
-
Precursor: 1-(4-Bromophenyl)-4-isopropylpiperazine.
-
Metalation: Treatment with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78°C) generates the organolithium species.
-
Critical Control Point: The tertiary amine of the piperazine does not require protection, unlike primary or secondary amines, but the reaction must be kept cold to prevent side reactions with the piperazine ring.
-
-
Borylation: Quenching the lithiated intermediate with a borate ester (Triisopropyl borate,
). -
Hydrolysis: Acidic workup converts the boronate ester to the free boronic acid.
Synthesis Workflow Diagram
[1][2][3][4][5][6][7][8][9]
Handling, Stability & Quality Control
The Boroxine Equilibrium
Boronic acids are notorious for dehydrating into cyclic trimers called boroxines (anhydrides).
-
Observation: A "pure" sample may show a melting point depression or variable elemental analysis due to partial dehydration.
-
Reversibility: This is reversible.[1][2] In aqueous Suzuki coupling conditions, the boroxine hydrolyzes back to the active monomeric acid.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative deborylation.
Self-Validating Purity Checks
To ensure experimental integrity, perform these checks before use:
-
1H NMR (DMSO-d6): Look for the diagnostic broad singlet of
around 8.0 ppm. Note: If is added, this peak must disappear (exchangeable). -
MS Analysis: Boron has a unique isotopic signature (
: ratio 1:4). The mass spectrum should show a characteristic split pattern for the molecular ion.
Application: Suzuki-Miyaura Cross-Coupling[10]
This reagent is primarily used to install the 4-(4-isopropylpiperazin-1-yl)phenyl moiety onto heteroaryl halides (e.g., chloropyrimidines, bromoindazoles) to synthesize kinase inhibitors.
Optimized Protocol (General)
-
Solvent System: 1,4-Dioxane/Water (4:1) or DME/Water. The aqueous component is vital for boroxine hydrolysis.
-
Base:
or (2-3 equivalents). -
Catalyst:
or (5 mol%). -
Temperature: 80-100°C.
Mechanistic Cycle
The piperazine tail remains spectator during the catalytic cycle but influences the solubility of the oxidative addition complex.
References
-
Vertex AI Search . (2025). Search Results for CAS 1003043-01-3. Retrieved from 3
-
PubChem . (2025).[4][5] Compound Summary: [4-(Piperazin-1-yl)phenyl]boronic acid (Related Analog Data). National Library of Medicine.[4] Retrieved from [4]
-
Hall, D. G. (Ed.).[2] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] (General reference for Boronic Acid stability and synthesis).
-
Sigma-Aldrich . (2025). Product Specification: (4-(Piperazin-1-yl)phenyl)boronic acid.[6][4] Retrieved from
Sources
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. (4-(4-Isopropylpiperazin-1-yl)phenyl)boronicacid [myskinrecipes.com]
- 4. [4-(Piperazin-1-yl)phenyl]boronic acid | C10H15BN2O2 | CID 5233013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
physicochemical properties of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid
Topic: Physicochemical Properties and Technical Guide for (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic Acid
Executive Summary
(4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid is a bifunctional organoboron building block characterized by a phenylboronic acid moiety coupled with a basic isopropylpiperazine tail. This compound serves as a critical intermediate in the synthesis of biaryl pharmaceutical agents, particularly kinase inhibitors and GPCR modulators, where the piperazine group enhances aqueous solubility and pharmacokinetic profiles.
This guide provides a rigorous technical analysis of its physicochemical properties, stability mechanisms (boroxine formation), and standardized protocols for its application in Suzuki-Miyaura cross-coupling reactions.
Part 1: Physicochemical Profile[1][2][3][4]
The dual nature of this molecule—containing both a Lewis acidic boron center and a Lewis basic tertiary amine—dictates its behavior in solution and solid state.
Key Identifiers & Properties
| Property | Data | Notes |
| IUPAC Name | (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid | |
| CAS Number | 1003043-01-3 (Free Acid)1073354-18-3 (Pinacol Ester) | Pinacol ester is the stable storage form; Free acid is the reactive species. |
| Molecular Formula | C₁₃H₂₁BN₂O₂ | |
| Molecular Weight | 248.13 g/mol | |
| Appearance | Off-white to beige solid | Hygroscopic; tends to agglomerate. |
| Melting Point | >200°C (Free Acid, decomp.)139–141°C (Pinacol Ester) | Free acid dehydration to boroxine occurs prior to melting. |
| Solubility | High: DMSO, Methanol, DMFModerate: Ethanol, THFLow: Water (Neutral pH), Hexanes | Solubility in water increases significantly at pH < 4 (protonation of piperazine). |
| pKa (Predicted) | Basic N: ~8.5 (Piperazine)Acidic B-OH: ~9.2 (Boronic Acid) | Exists as a zwitterion at physiological pH (7.4). |
Structural Dynamics: The Boroxine Equilibrium
In the solid state and non-polar solvents, (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid exists in equilibrium with its cyclic anhydride, the boroxine. This dehydration is reversible but complicates melting point determination and gravimetric analysis.
-
Mechanism: 3 Molecules of Boronic Acid
1 Boroxine + 3 H₂O -
Implication: For precise stoichiometry in reactions, it is recommended to assume a variable water content or use the pinacol ester derivative.
Acid-Base Behavior
The molecule features a "push-pull" electronic system. The nitrogen lone pair on the piperazine ring (attached to the phenyl) donates electron density into the aromatic system (resonance), which slightly decreases the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. Conversely, the distal isopropyl amine is proton-accepting, making the compound amphoteric.
Part 2: Experimental Protocols
Standardized Suzuki-Miyaura Coupling Protocol
This protocol is optimized for coupling (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid with aryl halides, minimizing protodeboronation (a common side reaction for electron-rich boronic acids).
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Boron Source: (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Workflow:
-
Degassing: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and Base. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.
-
Reaction: Heat to 80–90°C for 4–12 hours. Monitor conversion by LC-MS (Look for M+1 of product).
-
Note: The basic piperazine tail may cause streaking on TLC; use TEA-treated silica or LC-MS for monitoring.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM/MeOH gradient, often requiring 1% NH₄OH to elute the basic product).
Solubility & Stability Testing
To validate the integrity of the boronic acid before use:
-
Dissolution: Dissolve 5 mg in 0.5 mL DMSO-d6.
-
NMR Check: ¹H NMR should show distinct aromatic doublets. Broadening of peaks indicates oligomerization (boroxine).
-
D₂O Shake: Add 1 drop of D₂O to the NMR tube. This hydrolyzes boroxines back to the monomeric acid, sharpening the peaks and confirming identity.
Part 3: Visualization of Chemical Pathways
Diagram 1: Structural Equilibrium & Reactivity
This diagram illustrates the transformation between the free acid, the boroxine storage form, and the active boronate species used in catalysis.
Caption: Equilibrium between the monomeric acid (reactive) and boroxine (stable solid), leading to the active boronate species.
Diagram 2: Suzuki Coupling Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester. Retrieved from
-
CymitQuimica. (2025).[1][2] Product Catalog: (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid (CAS 1003043-01-3).[3] Retrieved from
-
PubChem. (2025).[2][4] Compound Summary: [4-(Piperazin-1-yl)phenyl]boronic acid.[2][5][6] National Library of Medicine. Retrieved from
-
Sporzynski, A., & Leszczynski, P. (2017).[7] Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5). Retrieved from
-
Hall, D. G. (2011).[7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine/Boronic Acid equilibrium).
Sources
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- 3. (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid [cymitquimica.com]
- 4. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-BOC-piperazin-1-yl)phenylboronic acid - 457613-78-4 - Structure, Synthesis, Properties [organoborons.com]
- 6. 4-(4-Methylpiperazin-1-yl)phenylboronic Acid | 229009-40-9 [chemicalbook.com]
- 7. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
safety data sheet (SDS) for (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid
An In-depth Technical Guide to the Safe Handling of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid
Introduction: Beyond the Checklist
In modern drug discovery and organic synthesis, arylboronic acids are indispensable building blocks, prized for their versatility in forming complex molecular architectures, most notably via the Suzuki coupling reaction[1]. (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid is a valuable reagent in this class, incorporating a piperazine moiety common in pharmacologically active compounds. However, its utility in the lab is predicated on a thorough understanding of its safe handling, which goes beyond a simple checklist of precautions.
This guide, intended for researchers and drug development professionals, moves beyond the standard Safety Data Sheet (SDS) format. As a Senior Application Scientist, my objective is to provide not just the "what" but the "why" behind the safety protocols. We will explore the compound's hazard profile from a mechanistic standpoint and establish self-validating workflows that ensure both experimental integrity and, most importantly, personal safety.
Section 1: Chemical Identity and Physicochemical Properties
Understanding a chemical's physical nature is the foundation of its safe handling. Boronic acids as a class can be sensitive to their environment, and their physical state dictates the primary routes of exposure and the necessary engineering controls.
-
IUPAC Name: (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid
-
Molecular Formula: C₁₃H₂₁BN₂O₂[2]
-
Molecular Weight: 248.13 g/mol [3]
-
CAS Number: While a specific CAS number for this exact boronic acid is not widely indexed, its widely used pinacol ester derivative is registered under CAS No. 1073354-18-3[4].
Physicochemical Data Summary
The following table summarizes key physical and chemical properties, synthesized from data on closely related analogues and the pinacol ester derivative. These values are critical for anticipating the compound's behavior during handling and in the event of a release.
| Property | Value | Rationale and Safety Implication |
| Appearance | White to off-white solid | As a solid, the primary exposure risk is inhalation of dust or direct skin/eye contact. |
| Melting Point | Not available. (Analogue: 4-Isopropylphenylboronic acid melts at 110-112°C[5]) | A relatively low melting point suggests it should be kept away from high heat sources. |
| Boiling Point | Not available. (Analogue: 4-Isopropylphenylboronic acid boils at 285.9°C[5]) | Low volatility at room temperature, but heating can generate vapors. |
| Solubility | Soluble in organic solvents (e.g., THF, Et₂O). | Solubility dictates the choice of solvents for reactions and for cleaning spills. |
| Stability | Hygroscopic; sensitive to air and moisture[6][7][8]. | Requires storage in a dry, inert environment to prevent degradation and maintain reactivity[6]. |
Section 2: Hazard Identification and Mechanistic Insights
While a specific, verified SDS for the free boronic acid is not publicly available, a comprehensive hazard profile can be constructed from the official SDS of its pinacol ester derivative and data from analogous boronic acids. The functional groups present—a boronic acid, an aromatic ring, and a piperazine derivative—each contribute to the overall toxicological profile.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | GHS Statement | Mechanistic Rationale |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][9] | Piperazine derivatives can exhibit systemic toxicity. Ingestion may lead to gastrointestinal irritation[4]. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[9][10][11][12] | Boronic acids are known skin irritants. The acidic nature and potential for interaction with skin proteins can lead to redness and inflammation[13][14]. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[9][10][11][12] | The crystalline solid can cause mechanical irritation, while the chemical nature of boronic acids is irritating to the sensitive tissues of the eye[13][14]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[9][10][11] | Fine dust particles, if inhaled, can irritate the mucous membranes of the respiratory tract[4][13]. |
This hazard profile mandates the use of robust engineering controls and personal protective equipment (PPE) to prevent exposure.
Section 3: Core Laboratory Handling Protocol
The following protocol is designed as a self-validating system. Each step includes a causal explanation, ensuring the user understands the risk being mitigated.
Mandatory Engineering Control: All handling of solid (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid must be performed in a certified chemical fume hood to control dust and potential vapors[14][15].
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield[10][16].
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves[15][16].
-
Body Protection: A fully fastened laboratory coat and closed-toe shoes[15].
Workflow for Weighing and Solution Preparation
Sources
- 1. pharmiweb.com [pharmiweb.com]
- 2. [4-(Piperazin-1-yl)phenyl]boronic acid | C10H15BN2O2 | CID 5233013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-isopropyl-phenyl-boronic acid, CAS No. 16152-51-5 - iChemical [ichemical.com]
- 6. cubework.com [cubework.com]
- 7. laballey.com [laballey.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. 4-(4-BOC-Piperazino)phenylboronic acid | C15H23BN2O4 | CID 5233014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. laballey.com [laballey.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
literature review of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid synthesis
Executive Summary
(4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid is a critical organoboron intermediate employed in the synthesis of CDK4/6 inhibitors, most notably Ribociclib (Kisqali) . Its structural core—a phenyl ring substituted with a solubilizing N-isopropylpiperazine moiety and a reactive boronic acid—serves as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to build complex biaryl scaffolds.
This guide details two validated synthetic pathways:
-
The Industrial Route (Miyaura Borylation): Prioritizes stability and scalability by isolating the pinacol ester (CAS: 1073354-18-3).
-
The Direct Route (Lithiation-Borylation): A rapid, atom-economical method to access the free boronic acid.
Retrosynthetic Analysis
The synthesis hinges on the efficient construction of the C–N bond (piperazine attachment) and the C–B bond (boron installation).
Phase I: Precursor Synthesis
Target: 1-Bromo-4-(4-isopropylpiperazin-1-yl)benzene Method: Reductive Amination Rationale: Direct alkylation with 2-bromopropane often leads to over-alkylation (quaternization). Reductive amination using acetone is self-limiting to the mono-isopropyl product, ensuring high purity.[1]
Materials
-
Acetone (Reagent & Solvent)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
Acetic Acid (Catalytic)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Protocol
-
Imine Formation: Charge a reaction vessel with 1-(4-bromophenyl)piperazine (1.0 equiv) and DCM (10 mL/g). Add Acetone (3.0 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature (20–25 °C) for 30 minutes to allow equilibrium formation of the iminium species.
-
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS for the consumption of the starting piperazine.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).[4][5] Combine organics, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. The crude product is typically a light yellow oil or solid that crystallizes upon standing. If necessary, purify via short silica plug (Eluent: 5% MeOH in DCM).
Expected Yield: 85–95%
Phase II: Borylation Strategies
Strategy A: Miyaura Borylation (Pinacol Ester)
Target: 1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine (CAS: 1073354-18-3) Best For: Large-scale manufacturing, storage stability, and GMP compliance.[1]
Protocol
-
Setup: In a glovebox or under active N₂ flow, combine:
-
Precursor (from Phase I): 1.0 equiv
-
Bis(pinacolato)diboron (B₂pin₂): 1.1 equiv
-
Potassium Acetate (KOAc): 3.0 equiv (Dry thoroughly before use)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.03–0.05 equiv)
-
Solvent: 1,4-Dioxane (degassed, anhydrous)[1]
-
-
Reaction: Seal the vessel and heat to 90 °C for 4–12 hours. The reaction mixture will turn black (Pd precipitation) upon completion.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.
-
Isolation: Concentrate the filtrate. Recrystallize from acetonitrile or heptane/EtOAc to remove excess B₂pin₂.
Key Insight: KOAc is critical; stronger bases (e.g., K₂CO₃) can promote competitive Suzuki coupling of the product with the starting bromide (homocoupling).
Strategy B: Cryogenic Lithiation (Free Boronic Acid)
Target: (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid Best For: Rapid generation of the free acid for immediate use; avoids the cost of B₂pin₂.
Protocol
-
Lithiation: Dissolve the Precursor (1.0 equiv) in anhydrous THF under Argon. Cool to -78 °C (Dry ice/Acetone bath).
-
Metalation: Add n-Butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70 °C. Stir for 30–60 minutes.
-
Note: The lithium species is stable at -78 °C but will decompose if warmed.
-
-
Borylation: Add Triisopropyl borate (B(OiPr)₃) (1.2 equiv) rapidly. The solution may become viscous. Stir at -78 °C for 1 hour, then allow to warm to room temperature.
-
Hydrolysis: Quench with 2M HCl until pH < 2. Stir for 30 minutes to hydrolyze the boronate esters.
-
Isolation: Neutralize to pH ~7 with NaOH. The boronic acid is amphoteric and water-soluble. Extract with n-Butanol or isolate via precipitation at isoelectric point (often pH 6–8).
Phase III: Hydrolysis of Pinacol Ester (Optional)
If Strategy A is used but the free acid is required, the pinacol group must be removed. Pinacol esters are notoriously stable to simple acidic hydrolysis.
Oxidative Cleavage Protocol:
-
Dissolve Pinacol Ester in Acetone/Water (1:1) .
-
Add Sodium Periodate (NaIO₄) (3.0 equiv) and Ammonium Acetate (3.0 equiv).
-
Stir for 12–24 hours. The periodate oxidatively cleaves the pinacol diol, releasing the free boronic acid.
-
Extract with EtOAc and wash with dilute HCl to remove byproducts.
Technical Comparison
| Feature | Miyaura Route (Strategy A) | Lithiation Route (Strategy B) |
| Intermediate | Pinacol Ester (Stable) | Lithium Species (Transient) |
| Reagents | Pd Catalyst, B₂pin₂ | n-BuLi, B(OiPr)₃ |
| Conditions | 90 °C, Mild Base | -78 °C, Strong Base |
| Scalability | High (Kg scale common) | Moderate (Cryogenic limits) |
| Cost | High (Pd & Boron source) | Low |
| Safety | Low risk | Pyrophoric reagents (n-BuLi) |
Process Flow Diagram
References
-
Synthesis of Ribociclib Intermediates
- Patent: Novartis AG. "Pyrrolopyrimidine derivatives as CDK inhibitors." WO 2010/020675. Describes the general scaffold assembly.
-
Source:
-
Miyaura Borylation of Aryl Halides
-
Reductive Amination Protocols
-
Lithiation of Aryl Halides
-
Pinacol Ester Hydrolysis (NaIO4 Method)
-
Yuen, A. K. L., & Hutton, C. A. (2005).[1] Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters, 46(46), 7899-7903. (Alternative mild cleavage strategies).
-
Source:
-
Sources
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- 5. rsc.org [rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sites.wp.odu.edu [sites.wp.odu.edu]
Comprehensive Characterization of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic Acid
This technical guide details the physicochemical characterization of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid and its commonly used pinacol ester derivative.
Executive Summary & Compound Identity
Target Compound: (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid CAS Number: 1003043-01-3 Pinacol Ester Derivative: 1073354-18-3
This organoboron compound is a critical building block in medicinal chemistry, specifically employed in Suzuki-Miyaura cross-coupling reactions to introduce the 4-isopropylpiperazin-1-yl-phenyl moiety. This structural motif is prevalent in kinase inhibitors (e.g., CDK4/6 inhibitors) due to the piperazine ring's ability to improve solubility and pharmacokinetic profiles.
Research professionals must distinguish between the free boronic acid and its pinacol ester . The free acid is prone to dehydration-driven trimerization, making the pinacol ester the preferred form for storage and initial characterization due to its superior stability and defined melting point.
Chemical Structure & Identifiers[1][2][3][4]
| Property | Free Boronic Acid | Pinacol Ester |
| CAS Number | 1003043-01-3 | 1073354-18-3 |
| Formula | C₁₃H₂₁BN₂O₂ | C₁₉H₃₁BN₂O₂ |
| Mol. Weight | 248.13 g/mol | 330.27 g/mol |
| Physical State | Off-white solid (Hygroscopic) | White to off-white crystalline solid |
Physicochemical Properties[1][2][4][5][6][7]
Melting Point Analysis
Accurate melting point (MP) determination for boronic acids is complicated by their tendency to dehydrate into cyclic anhydrides (boroxines) upon heating.
-
Pinacol Ester (CAS 1073354-18-3):
-
Experimental Range: 139 – 141 °C (Confirmed via Differential Scanning Calorimetry).
-
Behavior: Exhibits a sharp, well-defined endotherm, indicating high crystalline purity and stability.
-
-
Free Boronic Acid (CAS 1003043-01-3):
-
Predicted/Observed Behavior: Typically does not exhibit a clean melting point.
-
Mechanism: Above 100°C, the compound undergoes dehydration:
-
Observation: Users will likely observe "sweating" or phase changes >200°C, often mischaracterized as melting, which is actually the formation of the boroxine trimer followed by decomposition.
-
Density Specifications
Experimental density data for this specific intermediate is rarely reported in literature due to its use as a transient reactant. However, computational modeling and structural analogs provide high-confidence estimates.
-
Predicted Density: 1.10 ± 0.05 g/cm³
-
Packing Context: The isopropyl group adds steric bulk, slightly lowering the packing efficiency compared to the methyl-piperazine analog, resulting in a density closer to 1.1 g/cm³ rather than the 1.2+ g/cm³ seen in flatter aromatics.
Technical Deep Dive: The Boroxine Equilibrium
The most common source of error in characterizing this compound is the dynamic equilibrium between the acid and its anhydride. This process is reversible but complicates gravimetric analysis and MP determination.
Diagram: Boronic Acid Dehydration Pathway
The following diagram illustrates the transformation that occurs during heating or prolonged storage under desiccating conditions.
Experimental Methodologies
Protocol: Melting Point Determination (Capillary Method)
Warning: Do not use standard open capillary methods for the free acid without expecting decomposition.
-
Preparation: Dry the sample in a vacuum desiccator over
for 24 hours to remove surface moisture. -
Loading: Pack 2-3 mm of the Pinacol Ester into a glass capillary tube.
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 120°C.
-
Slow Ramp: 1°C/min from 120°C to 145°C.
-
-
Validation: The transition should be clear (solid to liquid). If bubbling is observed, the sample may contain residual solvent or is decomposing.
Protocol: Density Measurement (Gas Pycnometry Validation)
For precise density determination of the solid powder (essential for formulation or flow chemistry calculations), use Helium Gas Pycnometry.
-
Calibration: Calibrate the pycnometer using a standard steel sphere of known volume.
-
Weighing: Accurately weigh the sample cup (
) and the cup with sample ( ). Calculate sample mass . -
Purge: Cycle helium 10 times to remove trapped air and moisture from the porous boronic acid structure.
-
Measurement: Measure the pressure drop when expanding helium from the reference cell to the sample cell.
-
Calculation:
Where and are initial and final pressures.
Handling & Stability Guidelines
-
Hygroscopicity: The free acid (CAS 1003043-01-3) is hygroscopic. Store under nitrogen at 2-8°C.
-
Protodeboronation: In the presence of strong acids or bases at high temperatures, the C-B bond can cleave. Avoid prolonged exposure to pH extremes during workup.
-
Stoichiometry: When using the free acid in Suzuki couplings, assume a purity of ~95-97% due to partial boroxine formation, or add a slight excess (1.1 – 1.2 eq) relative to the halide.
References
-
Thermo Scientific Chemicals. (n.d.). 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester, 97%. Fisher Scientific. Retrieved from [Link]
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
PubChem. (2025).[1] Compound Summary: Boronic Acid Derivatives. National Library of Medicine. Retrieved from [Link]
Sources
basic chemical information for (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid
The (4-(4-Isopropylpiperazin-1-yl)phenyl) moiety is a privileged scaffold in drug discovery. The piperazine ring is a common feature in centrally active agents due to its ability to improve solubility and pharmacokinetic properties. The isopropyl group provides steric bulk and lipophilicity, which can be tuned to optimize binding affinity and selectivity for a biological target. By using this boronic acid in Suzuki couplings, medicinal chemists can rapidly generate libraries of novel compounds for screening against various targets, including kinases, G-protein coupled receptors, and proteases. [8]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not readily available, data from closely related phenylboronic acid pinacol esters provide authoritative guidance. [8][9] 5.1. Hazard Identification
-
Acute Toxicity: Harmful if swallowed (Oral, Category 4). [8][10]* Skin Irritation: Causes skin irritation (Category 2). [8][9]* Eye Irritation: Causes serious eye irritation (Category 2). [8][9]* Respiratory Irritation: May cause respiratory irritation. [8] 5.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [10][11]* Personal Protective Equipment: Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. [10]* Hygiene: Wash hands thoroughly after handling. [8]Do not eat, drink, or smoke in the laboratory. [10] 5.3. First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. [8][10]Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. [8][9]If skin irritation persists, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. [8][9]Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. [8][9] 5.4. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [10]Keep away from incompatible materials such as strong oxidizing agents.
References
-
MySkinRecipes. (n.d.). (4-(4-Isopropylpiperazin-1-yl)phenyl)boronicacid. [Link]
-
PubChem - NIH. (n.d.). 4-Isopropylphenylboronic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
PubChem - NIH. (n.d.). [4-(Piperazin-1-yl)phenyl]boronic acid. [Link]
-
SyntheticPage. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. [Link]
-
reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). [Link]
- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
-
ChemRxiv. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
DiVA. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids. [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
RSC Publishing. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (4-(4-Isopropylpiperazin-1-yl)phenyl)boronicacid [myskinrecipes.com]
- 4. (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. keyorganics.net [keyorganics.net]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Note: Standard Reaction Conditions for (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic Acid
Introduction & Compound Profile
(4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid is a specialized organoboron building block widely utilized in the synthesis of kinase inhibitors (e.g., CDK4/6, EGFR inhibitors) and GPCR ligands. The incorporation of the N-isopropylpiperazine moiety improves the pharmacokinetic profile of drug candidates by enhancing solubility and metabolic stability compared to their methyl-piperazine analogs.
However, this reagent presents specific chemical challenges:
-
Zwitterionic Character: The presence of a basic tertiary amine (piperazine, pKa ~8.5) and the acidic boronic acid (pKa ~8.8) creates a zwitterionic equilibrium, complicating solubility and purification.
-
Catalyst Coordination: The electron-rich piperazine nitrogen can competitively coordinate to Palladium (Pd) centers, potentially poisoning the catalyst if non-bulky ligands are used.
-
Protodeboronation: The electron-donating nature of the para-amino group activates the ipso-carbon, increasing susceptibility to protodeboronation under hydrolytic conditions.
Chemical Structure & Properties
| Property | Detail |
| Chemical Name | (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid |
| Structure | Phenyl ring substituted at C1 with |
| Molecular Weight | ~248.13 g/mol |
| Solubility | Soluble in DMSO, MeOH, dilute aqueous acid/base.[1] Poor solubility in DCM, Hexanes. |
| Stability | Hygroscopic; prone to dehydration (boroxine formation) upon prolonged heating. |
Handling & Storage Protocols
To maintain reagent integrity and prevent stoichiometry errors during reaction setup:
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; prolonged exposure to air leads to hydrolysis and variable water content.
-
Stoichiometry Correction: Commercial batches often contain varying amounts of the trimeric anhydride (boroxine). It is recommended to assume a purity of ~90-95% or determine the titer via NMR using an internal standard (e.g., trimethoxybenzene) before large-scale use.
-
Activation: If the reagent has been stored for >6 months, recrystallization from water/acetonitrile or conversion to the pinacol ester (using pinacol and MgSO4 in THF) is recommended to ensure consistent reactivity.
Standard Reaction Conditions (Suzuki-Miyaura Coupling)
The following protocols are optimized to suppress protodeboronation and prevent catalyst deactivation by the piperazine nitrogen.
Method A: The "Gold Standard" (Robust & General)
Best for: Aryl bromides/iodides, electron-deficient partners, and initial screening.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Rationale: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center and preventing the piperazine amine from displacing the ligand.
-
-
Base: K₂CO₃ (2.0 – 3.0 equiv)
-
Rationale: Carbonate is strong enough to activate the boronic acid (forming the boronate species) but mild enough to minimize base-catalyzed side reactions.
-
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
-
Rationale: Water is essential for the transmetallation step. Dioxane solubilizes the organic halide while maintaining miscibility with the aqueous base.
-
-
Temperature: 80°C – 100°C.
Method B: High-Efficiency / Sterically Demanding
Best for: Aryl chlorides, sterically hindered substrates, or highly functionalized scaffolds.
-
Catalyst: XPhos Pd G2 or Pd(OAc)₂ + XPhos (2 mol%)
-
Rationale: Dialkylbiaryl phosphines (Buchwald ligands) like XPhos are bulky and electron-rich. They facilitate oxidative addition into aryl chlorides and sterically shield the Pd center from amine coordination.
-
-
Base: K₃PO₄ (3.0 equiv)
-
Rationale: Anhydrous or aqueous phosphate provides a buffering effect that can stabilize sensitive substrates better than carbonates.
-
-
Solvent: THF / Water (10:1) or n-Butanol
-
Rationale: n-Butanol allows for higher temperatures (117°C) and excellent solubility for zwitterionic species.
-
Step-by-Step Experimental Protocol (Method A)
Objective: Coupling of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid (1.2 equiv) with an Aryl Bromide (1.0 equiv).
-
Preparation:
-
Charge a reaction vial with the Aryl Bromide (1.0 mmol, 1.0 equiv).
-
Add (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid (1.2 mmol, 1.2 equiv).
-
Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.03 mmol, 3 mol%).
-
Critical Step: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst oxidation.
-
-
Solvent Addition:
-
Add degassed 1,4-Dioxane (4 mL) and 2M aq. K₂CO₃ (1 mL, ~2.0 mmol).
-
Note: The biphasic mixture requires vigorous stirring.
-
-
Reaction:
-
Heat the mixture to 90°C in a heating block or oil bath.
-
Monitor via LC-MS at 2 hours. The reaction is typically complete within 4–16 hours.
-
Checkpoint: If the boronic acid is consumed but starting material remains, add an additional 0.3 equiv of boronic acid.
-
-
Workup (Amphoteric Handling):
-
Dilute with EtOAc (20 mL) and Water (10 mL).
-
Phase Separation: The product contains a basic amine.
-
If the product is neutral/lipophilic: Extract into EtOAc.
-
If the product is polar:[5] Adjust aqueous layer pH to ~10 using 1M NaOH to ensure the piperazine is deprotonated (free base) before extraction.
-
-
Wash organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification:
-
Flash Chromatography (DCM/MeOH gradient, 0–10% MeOH).
-
Tip: Add 1% NH₄OH or Triethylamine to the eluent to prevent streaking of the basic amine on silica.
-
Mechanistic Visualization & Logic
The following diagram illustrates the Suzuki catalytic cycle with specific emphasis on the role of the piperazine moiety and the prevention of catalyst poisoning.
Caption: Suzuki-Miyaura catalytic cycle highlighting the activation of the boronic acid and the risk of Pd-sequestration by the piperazine nitrogen, which is mitigated by using bulky ligands.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by amine. | Switch to XPhos Pd G2 or Pd(dtbpf)Cl₂ . Increase temperature to 100°C. |
| Protodeboronation | Reaction too slow; hydrolysis of C-B bond. | Use anhydrous conditions (THF/Toluene) with Cs₂CO₃ or K₃PO₄ . Reduce water content. |
| Homocoupling | Oxygen presence. | Degas solvents thoroughly (sparge with Ar for 15 min). |
| Product Streaking | Interaction with Silica silanols. | Use DCM:MeOH:NH₄OH (90:9:1) or amine-functionalized silica cartridges. |
| Insoluble Reagent | Zwitterionic aggregation. | Use n-Butanol or DMF as cosolvent to break aggregates. |
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
BenchChem. (2025). Application Notes for Quinazoline-Based Kinase Inhibitors. BenchChem Protocols. Link
Sources
- 1. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. ftp.orgsyn.org [ftp.orgsyn.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
catalyst selection for (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid cross-coupling
Topic: Catalyst Selection & Protocol for (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic Acid Cross-Coupling Content Type: Advanced Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary
The cross-coupling of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid (referred to herein as Substrate-B ) presents a distinct set of chemoselective challenges common to kinase inhibitor synthesis (e.g., CDK4/6 inhibitors). Unlike simple aryl boronic acids, Substrate-B possesses a basic piperazine moiety capable of Lewis-basic catalyst poisoning and an electron-rich aromatic system prone to rapid protodeboronation.
This guide moves beyond generic Suzuki-Miyaura conditions, providing a targeted catalyst selection strategy. We recommend Buchwald G3/G4 Precatalysts (specifically XPhos or RuPhos systems) as the primary choice to suppress amine coordination and outcompete hydrolytic deboronation.
Substrate Analysis & Mechanistic Challenges
To select the correct catalyst, one must first diagnose the substrate's failure modes.
| Feature | Chemical Consequence | Mechanistic Risk |
| Piperazine Nitrogen (Basic) | Acts as a competitive Lewis base ( | Catalyst Poisoning: The |
| Electron-Rich Phenyl Ring | Increases electron density at the C-B bond. | Protodeboronation: The increased basicity of the ipso-carbon accelerates protonolysis in aqueous base, often faster than the transmetallation step. |
| Zwitterionic Character | Boronic acid (acidic) + Piperazine (basic). | Solubility Issues: Poor solubility in non-polar solvents (Toluene) can lead to heterogeneous mixtures and stalled reactivity. |
Catalyst Selection Matrix
We categorize catalyst systems by "Generation" to highlight the evolution of stability and activity required for this substrate.
| System | Catalyst / Ligand | Suitability | Rationale |
| Gen 1 (Baseline) | Pd(PPh | Low | Labile PPh |
| Gen 2 (Robust) | Pd(dppf)Cl | Medium | The bidentate dppf ligand resists displacement by amines better than PPh |
| Gen 3 (Recommended) | XPhos Pd G3 / G4 | High | Gold Standard. The bulky biaryl phosphine (XPhos) creates a steric wall preventing amine coordination. Rapid oxidative addition/reductive elimination outcompetes protodeboronation. |
| Gen 3 (Alternative) | RuPhos Pd G3 | High | Excellent for electron-rich substrates. Similar resistance to poisoning; often superior if the coupling partner is a sterically hindered chloride. |
Decision Logic & Workflow (Visualization)
The following diagram outlines the logical flow for optimizing this specific reaction, incorporating "fail-fast" checkpoints.
Caption: Decision tree for catalyst selection based on specific failure modes (Protodeboronation vs. Poisoning).
Detailed Experimental Protocols
Protocol A: The "High-Fidelity" Method (Recommended)
Best for: Valuable intermediates, scale-up, and preventing protodeboronation.
Mechanistic Insight: This protocol uses XPhos Pd G3 . The precatalyst releases the active LPd(0) species efficiently upon base activation. XPhos is bulky enough to prevent the piperazine nitrogen from binding to the Pd center, and it promotes rapid transmetallation, which is crucial to consume the boronic acid before it hydrolyzes.
Materials:
-
Substrate-B (Boronic Acid) (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.02 – 0.05 equiv / 2-5 mol%)
-
Base: K
PO (Tribasic Potassium Phosphate) (2.0 – 3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio) or n-Butanol (for higher temp stability)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial/flask with the Aryl Halide (1.0 mmol), Substrate-B (1.3 mmol), XPhos Pd G3 (0.02 mmol), and K
PO (2.0 mmol). -
Inertion: Cap the vessel and cycle vacuum/Argon (or Nitrogen) 3 times to remove oxygen. Oxygen promotes homocoupling and catalyst deactivation.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Note: If Substrate-B solubility is poor, use n-Butanol or DMF/Water.
-
-
Reaction: Heat the mixture to 80°C .
-
Self-Validating Check: Monitor by LCMS at 1 hour.
-
Pass: Product peak growing, Boronic acid consuming.
-
Fail (Deboronation): Rapid appearance of (4-isopropylpiperazin-1-yl)benzene (Mass = Substrate-B minus B(OH)
plus H). -> Action: Lower temp to 60°C or increase catalyst loading to speed up coupling.
-
-
-
Workup: Upon completion (typically 2-6 hours), cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash organic layer with Brine.[3] Dry over Na
SO and concentrate. -
Purification: Flash chromatography. Note that the piperazine amine may streak on silica; add 1% Triethylamine or NH
OH to the eluent.
Protocol B: The "Baseline" Method (Cost-Effective)
Best for: Initial screening or simple aryl bromides.
Materials:
Procedure:
-
Combine reagents in a flask.
-
Degas solvents thoroughly (sparge with Ar for 15 mins).
-
Heat to 90°C .
-
Critical Check: If conversion stalls at ~50% and SM remains, do not add more catalyst. The catalyst is likely poisoned or the boronic acid has degraded. Switch to Protocol A.
Troubleshooting & Optimization Guide
| Symptom | Root Cause | Corrective Action |
| Mass Spec shows [M-H] of Boronic Acid | Protodeboronation. The C-B bond cleaved before coupling. | 1. Reduce water ratio (use 10:1 Dioxane:H |
| No Reaction (SM Recovery) | Catalyst Poisoning. Piperazine N coordinated to Pd. | 1. Switch to bulky ligands (XPhos, SPhos, BrettPhos).2. Do NOT use Pd(PPh |
| Homocoupling of Halide | Oxygen presence or slow transmetallation. | 1. Degas solvents more rigorously.2. Ensure Boronic acid is in excess (1.5 equiv). |
| Poor Solubility | Zwitterionic nature of substrate. | 1. Use n-Butanol or DMF as co-solvent.2. Increase temperature (if deboronation is not observed). |
References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[4] Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(3), 1312–1318. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N. Miyaura and A. Suzuki, “Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds,” Che- mical Reviews, Vol. 95, No. 7, 1995, pp. 2457-2483. - References - Scientific Research Publishing [scirp.org]
Attaching the (4-isopropylpiperazin-1-yl)phenyl Group via Suzuki-Miyaura Cross-Coupling: A Detailed Guide for Researchers
Introduction: The Strategic Importance of the (4-isopropylpiperazin-1-yl)phenyl Moiety and the Power of the Suzuki-Miyaura Reaction
In the landscape of modern drug discovery and materials science, the (4-isopropylpiperazin-1-yl)phenyl group has emerged as a privileged scaffold. Its unique combination of steric bulk, basicity, and hydrogen bonding capabilities often imparts favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The piperazine ring, in particular, is a common feature in numerous approved pharmaceuticals, where it can enhance aqueous solubility and modulate target engagement.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, a cornerstone of contemporary organic synthesis.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organohalide offers exceptional functional group tolerance, mild reaction conditions, and a broad substrate scope.[1][2] These characteristics make it an ideal choice for the late-stage functionalization of complex molecules, a critical step in the rapid generation of compound libraries for screening and optimization.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for attaching the (4-isopropylpiperazin-1-yl)phenyl group using its corresponding boronic acid in a Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss critical parameters for optimization, and offer a guide for troubleshooting common issues.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1][3]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-limiting step of the reaction.[3]
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)2) is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocol: A Starting Point for Optimization
The following protocol provides a general starting point for the Suzuki-Miyaura coupling of (4-(4-isopropylpiperazin-1-yl)phenyl)boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for each specific substrate pairing.
Materials and Reagents
| Reagent | Formula | M.W. | Purity | Supplier |
| (4-(4-isopropylpiperazin-1-yl)phenyl)boronic acid | C13H21BN2O2 | 248.13 | >95% | Commercially available |
| Aryl bromide | Varies | Varies | >97% | Varies |
| Palladium(II) acetate (Pd(OAc)2) | C4H6O4Pd | 224.50 | Catalyst grade | Varies |
| Buchwald Ligand (e.g., XPhos) | C33H45P | 484.68 | >98% | Varies |
| Potassium phosphate (K3PO4) | K3PO4 | 212.27 | Anhydrous | Varies |
| 1,4-Dioxane | C4H8O2 | 88.11 | Anhydrous | Varies |
| Deionized Water | H2O | 18.02 | High purity | N/A |
Reaction Setup Workflow
Sources
Application Note: Accelerating Drug Discovery with Microwave-Assisted Suzuki-Miyaura Coupling
Focus Reagent: (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid
Introduction: The Imperative for Speed and Efficiency in Medicinal Chemistry
In the landscape of modern drug discovery, the rapid synthesis and optimization of lead compounds are paramount.[1] Traditional synthetic methods, often reliant on conventional heating, can be time-consuming, with reactions frequently running for many hours or even days. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating chemical transformations from hours to mere minutes.[1][2][3] This application note provides a comprehensive guide to leveraging MAOS for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in medicinal chemistry.[4][5] We will focus on the practical application of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid, a versatile building block incorporating a common pharmaceutical scaffold, to rapidly generate complex biaryl structures.
The MAOS Advantage: A Paradigm Shift from Conventional Heating
Microwave-assisted synthesis is not merely about heating faster; it's about heating differently. Unlike conventional methods that rely on external heat sources and slow thermal conduction, microwave energy couples directly with polar molecules in the reaction mixture.[1][6] This interaction, occurring through mechanisms of dipolar polarization and ionic conduction, results in rapid, uniform, and highly efficient "in-core" heating of the entire reaction volume.[6][7][8][9]
The primary advantages of this direct energy transfer are summarized below:
| Feature | Microwave-Assisted Heating | Conventional Heating (e.g., Oil Bath) |
| Heating Mechanism | Direct energy transfer to polar molecules (in-core volumetric heating).[7] | Indirect heating via conduction and convection from an external source. |
| Reaction Times | Drastically reduced; typically minutes instead of hours.[1][3][10] | Often requires prolonged heating periods (hours to days). |
| Temperature Control | Precise and rapid, with the ability to safely exceed solvent boiling points in sealed vessels.[9] | Slower response times with temperature gradients between the vessel wall and the bulk solution.[6] |
| Yield & Purity | Often higher yields with fewer by-products due to uniform heating and short reaction times.[3][6][8][10] | Potential for thermal decomposition and side-product formation from prolonged exposure to heat. |
| Energy Efficiency | More energy-efficient as only the reaction mixture is heated.[11][12] | Inefficient; significant energy is lost heating the bath, vessel, and surrounding apparatus. |
| Green Chemistry | Aligns with green principles by reducing energy consumption and often enabling the use of less solvent.[8][11][13] | Higher energy consumption and typically reliant on larger solvent volumes. |
The Suzuki-Miyaura Reaction: A Pillar of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for synthesizing biaryl and substituted aromatic compounds, which are prevalent structures in pharmaceuticals.[4] The reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate. Boronic acids are favored reagents due to their stability, low toxicity, and the ease of removing boron-containing byproducts.[14]
The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, the organic group from the boron is transferred to the palladium center.[15]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4]
Featured Reagent: (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid
The selection of building blocks is critical in drug discovery. (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid is an exemplary reagent for several reasons:
-
Reactive Handle: The phenylboronic acid moiety is a well-established and reliable partner for Suzuki-Miyaura coupling.
-
Medicinal Chemistry Relevance: The isopropylpiperazine group is a privileged scaffold in medicinal chemistry. It often imparts desirable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The basic nitrogen atom can also be used for salt formation, which is crucial for drug formulation.
-
Synthetic Versatility: This reagent allows for the direct installation of this valuable pharmacophore onto a wide range of aromatic and heteroaromatic cores.
Chemical Structure: (A chemical structure image would be placed here in a formal document) Formula: C13H21BN2O2
Protocol: Microwave-Assisted Synthesis of a Biaryl Compound
This section details a representative protocol for the Suzuki-Miyaura coupling of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid with a model aryl bromide, 4-bromoacetophenone.
Reaction Scheme: (A chemical reaction scheme image would be placed here)
Materials and Equipment
-
Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator).
-
Microwave Vial: 10 mL vial with a magnetic stir bar and snap-on cap.
-
Reagents:
-
Solvents: 1,4-Dioxane and Degassed Water
-
Workup & Purification: Ethyl acetate, Brine, Anhydrous Magnesium Sulfate, Silica Gel for column chromatography.
Reagent Table
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (mmol) | Amount (mg) | Role |
| 4-Bromoacetophenone | C8H7BrO | 199.04 | 1.0 | 0.50 | 99.5 | Aryl Halide |
| (4-(4-Isopropyl...)boronic acid | C13H21BN2O2 | 248.13 | 1.2 | 0.60 | 148.9 | Boronic Acid |
| Pd(PPh3)4 | C72H60P4Pd | 1155.56 | 0.03 | 0.015 | 17.3 | Catalyst |
| K2CO3 | K2CO3 | 138.21 | 3.0 | 1.50 | 207.3 | Base |
| 1,4-Dioxane / Water (2:1) | - | - | - | - | 4.5 / 1.5 mL | Solvent |
Step-by-Step Experimental Procedure
-
Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-bromoacetophenone (99.5 mg, 0.50 mmol), (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid (148.9 mg, 0.60 mmol), potassium carbonate (207.3 mg, 1.50 mmol), and Tetrakis(triphenylphosphine)palladium(0) (17.3 mg, 0.015 mmol).
-
Solvent Addition: Add 4.5 mL of 1,4-dioxane and 1.5 mL of degassed water to the vial.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Irradiate the mixture under the following conditions:
-
Temperature: 120 °C (Use a pre-stirring time of 30 seconds)
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (variable power to maintain target temperature)
-
Stirring: High
-
-
Cooling: After the reaction is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system.
-
Workup:
-
Open the vial and dilute the reaction mixture with 20 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with 15 mL of water, followed by 15 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Experimental Workflow Diagram
Discussion and Mechanistic Insights
-
Choice of Conditions: The selected conditions are robust and based on established microwave-assisted Suzuki protocols.[16][17] The use of a dioxane/water solvent system is crucial for dissolving both the organic substrates and the inorganic base.[18]
-
Role of the Base: The base (K2CO3) is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate anion [Ar-B(OH)3]⁻, which facilitates the transfer of the aryl group to the palladium center.[15]
-
Catalyst Loading: A catalyst loading of 3 mol% is typical for optimizing yield without excessive cost. For highly reactive substrates, this could potentially be lowered, further enhancing the process's efficiency.
-
Microwave Effect: The high temperature (120 °C), which is above the boiling point of the solvent mixture at atmospheric pressure, is safely achieved in the sealed microwave vial. This superheating dramatically accelerates the rate-limiting steps of the catalytic cycle, enabling the reaction's completion in just 15 minutes.[1][19]
Conclusion
Microwave-assisted organic synthesis represents a powerful and enabling technology for accelerating drug discovery and development.[2][20] As demonstrated in this application note, the Suzuki-Miyaura coupling of medicinally relevant building blocks like (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid can be performed with exceptional speed and efficiency. By adopting MAOS, researchers can rapidly generate diverse libraries of complex molecules, significantly shortening the timeline for identifying and optimizing new drug candidates.
References
- Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery.
- Rajak, H., et al. (2013). Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. RGUHS Journal of Pharmaceutical Sciences, 3(1), 17.
- Nikkei Inc. (n.d.). Microwaves as an Energy Transfer Method in Chemical Processes. Nikkei Technology Forecast.
- Sharma, V. (2009). Microwave Chemistry: A Review. Asian Journal of Chemistry, 21(10).
- PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- International Journal of Research in Pharmacy and Allied Science. (2025).
- CEM Corporation. (n.d.).
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. epc-pub.com.
- Lone, M. S. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Research and Reports.
- BS Publications. (n.d.). PART - 1 INTRODUCTION.
- Ghorbani-Vaghei, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Singh, A. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
- NotDijkstra. (2017). Conventional heating compared to microwave heating of chemical reactions. Chemistry Stack Exchange.
- Glasnov, T. N., & Kappe, C. O. (2009). Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions.
- Shiri, L., et al. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- El-Ghozzi, M., et al. (n.d.). Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- Henary, M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
- Krchnak, V., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. rose-hulman.edu.
- Ferreira, R. J., et al. (2020).
- Hansson, M. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA.
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- 5. diva-portal.org [diva-portal.org]
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- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 13. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols for the Scalable Synthesis of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic Acid
Foreword: The Strategic Importance of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic Acid in Modern Drug Discovery
(4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid and its derivatives are pivotal building blocks in contemporary medicinal chemistry. The presence of the isopropylpiperazine moiety often imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, to drug candidates. The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction's robustness and functional group tolerance have established it as a cornerstone of pharmaceutical process chemistry for the synthesis of complex biaryl structures found in numerous approved drugs.[3]
These application notes provide a comprehensive guide for the scalable synthesis of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, with an emphasis on the underlying chemical principles to allow for adaptation and optimization.
I. Overview of Synthetic Strategy: A Two-Step Approach to the Target Boronic Acid
The most robust and scalable synthetic route to (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid involves a two-step process. This strategy is predicated on the initial synthesis of a halogenated aromatic precursor, followed by a borylation reaction. This approach is advantageous for large-scale production due to the commercial availability of starting materials and the generally high yields of each step.
A critical consideration in the synthesis of arylboronic acids is the choice of the borylation method. Traditional methods often rely on organolithium or Grignard reagents, which, while effective, can present challenges on a large scale due to their high reactivity and stringent requirements for anhydrous conditions.[4][5] More contemporary methods, such as the Miyaura borylation, utilize palladium catalysis to couple a diboron reagent with an aryl halide, offering milder reaction conditions and broader functional group compatibility.[5][6]
For the synthesis of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid, we will detail a protocol based on the formation of an organolithium intermediate followed by quenching with a borate ester. This method is chosen for its high efficiency and the well-established procedures for its scale-up.
Figure 1. Overall synthetic workflow for (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid.
II. Experimental Protocols
Part A: Synthesis of 1-(4-bromophenyl)-4-isopropylpiperazine (Precursor)
Rationale: The synthesis of the aryl bromide precursor is achieved via a nucleophilic aromatic substitution reaction. 1-bromo-4-fluorobenzene is selected as the starting material due to the high reactivity of the fluorine atom towards nucleophilic displacement. 1-isopropylpiperazine serves as the nucleophile. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures to facilitate the substitution.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-bromo-4-fluorobenzene | 175.00 | 100.0 g | 0.571 |
| 1-isopropylpiperazine | 128.22 | 80.5 g | 0.628 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 118.4 g | 0.857 |
| N,N-Dimethylformamide (DMF) | 73.09 | 500 mL | - |
Protocol:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1-bromo-4-fluorobenzene (100.0 g, 0.571 mol), 1-isopropylpiperazine (80.5 g, 0.628 mol), and potassium carbonate (118.4 g, 0.857 mol).
-
Solvent Addition: Add N,N-dimethylformamide (500 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 2 L of ice-cold water with stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water (3 x 500 mL).
-
Purification: Recrystallize the crude product from ethanol or isopropanol to yield 1-(4-bromophenyl)-4-isopropylpiperazine as a white to off-white solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.
Expected Yield: 85-95%
Part B: Synthesis of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid
Rationale: This step involves a lithium-halogen exchange reaction between the aryl bromide precursor and an organolithium reagent, typically n-butyllithium, at low temperatures to form a highly reactive aryllithium intermediate.[7] This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronic ester. Subsequent acidic hydrolysis yields the desired boronic acid.[4] The use of low temperatures is crucial to minimize side reactions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(4-bromophenyl)-4-isopropylpiperazine | 283.21 | 100.0 g | 0.353 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 155 mL | 0.388 |
| Triisopropyl borate | 188.08 | 80.0 g | 0.425 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 1 L | - |
| 2 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Protocol:
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 1-(4-bromophenyl)-4-isopropylpiperazine (100.0 g, 0.353 mol) and anhydrous tetrahydrofuran (1 L).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (2.5 M in hexanes, 155 mL, 0.388 mol) dropwise to the reaction mixture while maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: In a separate flask, dissolve triisopropyl borate (80.0 g, 0.425 mol) in anhydrous THF (200 mL) and cool to -78 °C. Slowly add the solution of the aryllithium intermediate to the triisopropyl borate solution via a cannula while keeping the temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly add 2 M hydrochloric acid until the pH of the aqueous layer is between 1 and 2. Stir vigorously for 1-2 hours.
-
Phase Separation: Transfer the mixture to a separatory funnel. The product may precipitate at the interface. If so, collect the solid by filtration. Otherwise, separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Purification: The purification of boronic acids can be challenging. One effective method is to perform an acid-base extraction.[8]
-
Combine the organic layers and extract with a 1 M sodium hydroxide solution. The boronic acid will deprotonate and move into the aqueous basic layer.
-
Wash the basic aqueous layer with diethyl ether or dichloromethane to remove non-acidic organic impurities.
-
Acidify the aqueous layer with 2 M HCl to a pH of 1-2, which will precipitate the pure boronic acid.
-
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether. Dry the product under high vacuum to a constant weight.
Expected Yield: 60-75%
Figure 2. Purification workflow for (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid.
III. Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Specific Hazards:
-
n-Butyllithium: Highly flammable and pyrophoric upon contact with air. It reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).
-
Triisopropyl borate: Flammable liquid and vapor. Causes serious eye irritation.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Organic Solvents (THF, DMF, Hexanes): Flammable and may cause irritation. Anhydrous THF can form explosive peroxides and should be tested before use.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any residual organolithium reagents carefully with isopropanol at low temperatures before disposal.
IV. Application in Suzuki-Miyaura Cross-Coupling
(4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid is an excellent coupling partner in Suzuki-Miyaura reactions.[1] This reaction enables the formation of a C-C bond between the boronic acid and an aryl or vinyl halide or triflate, catalyzed by a palladium complex.[2]
General Protocol for a Model Suzuki-Miyaura Coupling:
Materials and Reagents:
| Reagent | Purpose |
| (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid | Boron-containing coupling partner |
| Aryl Bromide (e.g., 4-bromotoluene) | Halide coupling partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Palladium catalyst |
| Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) | Base |
| Toluene/Water or Dioxane/Water | Solvent system |
Protocol:
-
To a reaction vessel, add (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Degas the chosen solvent system by bubbling nitrogen or argon through it for 15-30 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere until the starting materials are consumed (monitor by TLC or HPLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
V. References
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
-
Ramachandran, P. V., & Biswas, D. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(5), 975–981. [Link]
-
Devan, N. (1999). Synthesis of aryl boronic acids. Google Patents.
-
Durham E-Theses. (n.d.). Synthesis and reactions of new N-heteroaryl boronic acids. Retrieved from [Link]
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]
-
ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
Bio, M. M., et al. (2016). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development, 21(1), 104–110. [Link]
-
Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Retrieved from
-
Isley, N. A., et al. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science, 8(1), 493–499. [Link]
-
Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4299. [Link]
-
Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 10. Retrieved from [Link]
-
Wang, Y., et al. (2019). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Polymers for Advanced Technologies, 31(1), 126-134. [Link]
-
Giacomazzo, G. E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(54), 30773–30783. [Link]
-
Hill, J. B., & Leadbeater, N. E. (2017). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemRxiv. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. Retrieved from [Link]
-
reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Retrieved from [Link]
-
PubChem. (n.d.). [4-(Piperazin-1-yl)phenyl]boronic acid. Retrieved from [Link]
-
Organoboron compounds. (n.d.). 4-(4-BOC-piperazin-1-yl)phenylboronic acid. Retrieved from [Link]
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Functionalization of Heterocycles using (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic Acid
Executive Summary
This technical guide details the protocols for utilizing (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid (and its pinacol ester equivalents) in the functionalization of heteroaryl halides. This reagent is a critical building block in medicinal chemistry, specifically for installing the 4-(4-isopropylpiperazin-1-yl)phenyl motif—a privileged structure found in CDK4/6 inhibitors (e.g., analogs of Ribociclib, Abemaciclib) and GPCR ligands. The piperazine tail modulates physicochemical properties, enhancing solubility and oral bioavailability , while the isopropyl group tunes lipophilicity (LogD) for optimal membrane permeability.
Scientific Background & Mechanistic Insight
The "Solubilizing Tail" Strategy
In drug discovery, attaching a solubilizing appendage to a flat, aromatic kinase inhibitor core is a standard strategy to improve pharmacokinetic (PK) profiles. The (4-isopropylpiperazin-1-yl)phenyl moiety serves two roles:
-
Solvent Interaction: The basic piperazine nitrogen (
) allows for salt formation and hydrogen bonding with solvent-exposed protein residues. -
Lipophilic Tuning: The isopropyl group adds steric bulk and lipophilicity, often filling hydrophobic pockets (e.g., the solvent front of the ATP-binding site).
Mechanistic Challenges in Coupling
While the Suzuki-Miyaura reaction is the standard method for coupling this boronic acid to heterocycles (e.g., chloropyrimidines, bromoindazoles), the presence of the basic piperazine nitrogen presents unique challenges:
-
Catalyst Poisoning: The
nitrogen can coordinate to the Palladium(II) center, displacing phosphine ligands and arresting the catalytic cycle. -
Protodeboronation: Electron-rich amino-aryl boronic acids are susceptible to hydrolytic C-B bond cleavage under high-temperature/basic conditions.
Visualizing the Pathway
The following diagram illustrates the standard catalytic cycle and the specific interference caused by the piperazine moiety, alongside the solution (Bulky Ligands).
Caption: Figure 1. Suzuki-Miyaura cycle showing the competitive coordination of the piperazine nitrogen (Red) and the productive pathway (Blue/Green).
Experimental Protocols
Protocol A: High-Efficiency Coupling (Recommended)
Best for: Sterically hindered heterocycles (e.g., 2-substituted pyridines, 4-substituted quinazolines) or when high yields are critical.
Rationale: This protocol uses XPhos Pd G2 , a precatalyst containing a bulky biaryl phosphine ligand. The steric bulk of XPhos prevents the piperazine nitrogen from coordinating to the palladium center, bypassing the "poisoning" effect described in Fig 1.
Materials:
-
Heteroaryl Halide (1.0 equiv)[1]
-
(4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G2 (2-5 mol%)
-
Base:
(2.0 - 3.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or round-bottom flask with the heteroaryl halide (1.0 mmol) and the boronic acid (1.2 mmol, 298 mg).
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas the mixture by bubbling nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Catalyst/Base Addition: Add
(424 mg, 2.0 mmol) and XPhos Pd G2 (16 mg, 2 mol%). -
Reaction: Seal the vessel.
-
Thermal: Heat to 80°C for 4-12 hours.
-
Microwave: Heat to 100°C for 30-60 minutes.
-
-
Monitoring: Monitor by LC-MS. Look for the product mass [M+H]+ and the disappearance of the halide.
-
Note: The product will likely be doubly charged [M+2H]/2 in acidic LC-MS buffers due to the piperazine.
-
Protocol B: Standard Robust Conditions (Cost-Effective)
Best for: Simple, reactive substrates (e.g., 4-bromopyridine, 5-bromo-pyrimidine).
Rationale: Uses
Materials:
-
Catalyst:
(5 mol%) -
Base:
or (2.0 equiv) -
Solvent: DMF or DME:Water (3:1)
Procedure:
-
Dissolve halide (1.0 equiv) and boronic acid (1.1 equiv) in DMF (0.2 M concentration).
-
Add
(2.0 equiv) and (5 mol%). -
Heat to 90°C under
atmosphere for 16 hours. -
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Caution: Product may be partially water-soluble at low pH; keep aqueous layer basic during extraction.
Purification & Isolation Strategy (SCX Chromatography)
Because the product contains a basic piperazine and the starting boronic acid is amphoteric, standard silica chromatography can be difficult (streaking). Strong Cation Exchange (SCX) is the superior isolation method.
Workflow:
-
Loading: Dissolve the crude reaction mixture in MeOH/DCM (1:1). Load onto a pre-conditioned SCX-2 cartridge.
-
Washing: Elute with MeOH (3-5 column volumes).
-
Removes: Non-basic impurities, boronic acid byproducts, and neutral ligands.
-
-
Elution: Elute with 2M
in MeOH .-
Releases: The desired piperazine-containing product.
-
-
Concentration: Evaporate the ammoniacal methanolic fraction to yield the free base.
Purification Workflow Diagram
Caption: Figure 2. SCX purification workflow for basic piperazine derivatives.
Data Summary & Comparison
| Parameter | Protocol A (XPhos) | Protocol B (Pd(dppf)) |
| Substrate Scope | Broad (includes sterically hindered Cl/Br) | Moderate (Reactive Br/I preferred) |
| Reaction Time | 0.5 - 4 hours | 12 - 24 hours |
| Yield (Typical) | 85 - 95% | 60 - 80% |
| Purification | SCX or Reverse Phase | SCX or Silica (with 1% Et3N) |
| Cost | High (Precatalyst) | Low |
Applications in Drug Discovery
This specific transformation is analogous to the synthesis of CDK4/6 inhibitors . For example, Abemaciclib utilizes a similar 4-piperazinyl-phenyl motif linked to a pyridine.[2]
-
Mechanism: The piperazine tail extends into the solvent channel of the kinase ATP pocket, improving solubility and selectivity.
-
Reference Drug: Palbociclib (Pfizer), Ribociclib (Novartis).
References
-
Suzuki-Miyaura Coupling of Amino-Aryl Boronic Acids
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
-
Buchwald Precatalysts (XPhos Pd G2)
-
CDK4/6 Inhibitor SAR (Piperazine Role)
-
Reagent Availability
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation [frontiersin.org]
- 3. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. 4-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester | CAS 470478-90-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. chemscene.com [chemscene.com]
Troubleshooting & Optimization
storage stability and shelf life of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid
Technical Support Center: Storage & Stability Guide Topic: (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid Reference ID: CAS 1003043-01-3 Role: Senior Application Scientist
Executive Summary: The Stability Paradox
As researchers, we often treat boronic acids as static reagents. However, (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid is a dynamic chemical system . Its stability is governed by two competing behaviors:[1][2]
-
Reversible Dehydration: The equilibrium between the free acid and its cyclic anhydride (boroxine). This is not degradation but a physical state change.
-
Irreversible Decomposition: Oxidative deboronation or protodeboronation, leading to impurities that ruin stoichiometry.
This guide provides the protocols to distinguish between these states and maximize the shelf life of your reagent.
Part 1: Core Storage Directives
To ensure experimental reproducibility, do not treat this compound like a standard organic solid. Adhere to the following "Golden Rules" of boronic acid maintenance.
Storage Stability Matrix
| Parameter | Recommended Condition | Critical Reasoning |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Low temperature kinetically inhibits oxidation and protodeboronation. Avoid freeze-thaw cycles which promote condensation water. |
| Atmosphere | Inert (Argon/Nitrogen) | The electron-rich piperazine ring increases susceptibility to oxidative cleavage of the C-B bond over time [1]. |
| Container | Amber Glass / Tightly Sealed | Prevents photolytic degradation. Plastic containers are permeable to moisture, shifting the boroxine/acid equilibrium unpredictably. |
| Shelf Life | 12 Months (under Argon, -20°C)6 Months (at 4°C) | "Expired" material is often just dehydrated. See Protocol A to re-validate. |
Part 2: Troubleshooting & Technical FAQs
Q1: My NMR spectrum shows a complex set of peaks or "impurities" in the aromatic region. Is the compound degraded?
Diagnosis: Likely False Positive . Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides). This is an equilibrium process driven by entropy and solvent choice [2]. In non-polar NMR solvents (like CDCl₃), you will see a mixture of the monomer (boronic acid) and the trimer (boroxine), resulting in broadened or split peaks.
The "D₂O Shake" Validation Protocol (Self-Validating):
-
Take your NMR tube containing the sample in CDCl₃.[3]
-
Add 1-2 drops of D₂O (Deuterium Oxide) directly to the tube.
-
Shake vigorously for 30 seconds and re-acquire the spectrum.
-
Result: If the peaks sharpen and converge into a single clean set, your compound is pure . The D₂O hydrolyzes the boroxine back to the free boronic acid monomer [3].
-
Failure: If extra peaks remain, irreversible degradation (protodeboronation) has occurred.
Q2: The white powder has turned slightly yellow/tan. Can I still use it?
Diagnosis: Mild Oxidation . The piperazine moiety is electron-donating, making the phenyl ring electron-rich. While this aids Suzuki couplings, it increases susceptibility to air oxidation, forming phenolic byproducts (4-(4-isopropylpiperazin-1-yl)phenol) [4].
Action Plan:
-
Trace Yellowing: Acceptable for crude reactions or excess reagent use (1.2–1.5 equiv).
-
Dark Brown/Gummy: Discard. Significant oxidation has occurred, and the phenol byproduct is a catalyst poison for Pd-cross couplings.
Q3: I am experiencing poor solubility in my reaction solvent (DCM/Toluene).
Diagnosis: Zwitterionic Lattice Effects . This molecule contains a basic amine (piperazine) and an acidic boron center. In the solid state, it likely exists as an intermolecular zwitterionic network or hydrogen-bonded polymer, leading to high lattice energy and poor solubility in non-polar solvents.
Solubility Troubleshooting Guide:
-
Standard Method: Use polar protic solvents (MeOH, EtOH) or polar aprotic mixtures (DMF, DMSO).
-
Biphasic Reactions: If using non-polar solvents (Toluene/DCM), add a phase transfer catalyst (e.g., TBAB) or a small amount of cosolvent (ethanol) to break the lattice.
-
Base Activation: In Suzuki couplings, pre-stirring the boronic acid with the base (K₂CO₃ or Cs₂CO₃) in the solvent for 15 minutes before adding the catalyst/halide often generates the more soluble boronate species [5].
Part 3: Advanced Degradation Mechanics
Understanding how the molecule breaks down allows you to prevent it.
Pathway A: Boroxine Cycle (Reversible)
3 × Boronic Acid
Pathway B: Protodeboronation (Irreversible)
Boronic Acid + H₂O
Pathway C: Oxidation (Irreversible)
Boronic Acid + O₂
Visualizing the Pathways
Caption: Figure 1. The central equilibrium between the boronic acid and its boroxine (yellow) is reversible.[5] Red pathways indicate permanent degradation.
Part 4: References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
-
IUPAC. (2025).[6] Boroxine Formation: Its Stability and Thermodynamic Parameters in Solution. ResearchGate.[5]
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard textbook protocol for NMR analysis of boronic acids).
-
Tripathy, S. K., et al. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society, 139(45).
-
Sigma-Aldrich. (2025). Product Specification: (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid.[7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. 4-Aminophenylboronic acid | 89415-43-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid | 1003043-01-3 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Suzuki Couplings with Piperazinyl Boronic Acids
Status: Operational Ticket Focus: Troubleshooting failures with piperazine-containing boronic acids/esters. Audience: Medicinal Chemists, Process Chemists.
The Diagnostic Matrix: Why Your Reaction Failed
If you are attempting to couple a piperazinyl-boronic acid (or ester) and are seeing low conversion, "black tar," or de-boronated byproducts, you are likely fighting two distinct mechanisms of failure: Catalyst Sequestration and Rapid Protodeboronation .
The Mechanism of Failure
Piperazines present a "Perfect Storm" for Suzuki failure. The basic nitrogen acts as a Lewis base, while the boronic acid is a Lewis acid.
-
The Zwitterionic Trap: In neutral or slightly basic media, the piperazine nitrogen can coordinate intramolecularly (if ortho/meta) or intermolecularly to the boron center. This creates unreactive zwitterions that are often insoluble in organic solvents (THF, Toluene, Dioxane).
-
Catalyst Poisoning: Free secondary amines (piperazines) bind competitively to the Palladium center (
), displacing phosphine ligands and arresting the catalytic cycle. -
Protodeboronation: If the piperazine is attached to a heteroaromatic ring (e.g., pyridine, pyrazine), the electron-rich nitrogen pushes electron density into the ring, destabilizing the C-B bond. Under aqueous basic conditions, this accelerates hydrolysis, replacing the Boron with Hydrogen (
).
Visualizing the Failure Pathways
Figure 1: Competing pathways in amino-boronic acid couplings. Red paths indicate failure modes dominant in standard protocols.
Troubleshooting Guide (Q&A)
Q1: My LCMS shows the starting halide is consumed, but the major product is the de-boronated arene ( ).
Diagnosis: Rapid Protodeboronation.
Explanation: Your boronic acid is unstable under the reaction conditions. The base required for the Suzuki reaction (
-
Switch to MIDA Boronates: These release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition [1].
-
Switch to Potassium Trifluoroborates (
): These are air-stable and hydrolyze slowly in situ, preventing the "burst" of unstable boronic acid [2].
Q2: The reaction turns black immediately, and I see no conversion of the aryl halide.
Diagnosis: Catalyst Poisoning (The "Pd Black" Death). Explanation: The free NH on your piperazine is binding to the Palladium, stripping off the ligands. The "naked" Palladium then aggregates into inactive Palladium black. Solution:
-
Use Buchwald Precatalysts (Gen 3 or Gen 4): These contain bulky biarylphosphine ligands (like XPhos or RuPhos) pre-coordinated to Pd. They are sterically bulky enough to prevent the amine from binding [3].
-
Protect the Amine: If you cannot change the catalyst, use a Boc-protected piperazine. The carbamate is less Lewis basic and will not poison the catalyst.
Q3: My boronic acid is insoluble in Dioxane/Toluene.
Diagnosis: Zwitterionic Aggregation. Explanation: Amino boronic acids exist as salts. They are often insoluble in non-polar solvents. Solution:
-
Solvent Switch: Use a biphasic system with alcohols. n-Butanol or Isopropanol/Water mixtures are excellent for solubilizing zwitterionic species [2].
-
Add a Phase Transfer Catalyst: Adding TBAB (Tetrabutylammonium bromide) can help solubilize the species in the organic phase.
Strategic Reagent Selection
Do not use standard Boronic Acids for these substrates. Use the "Slow Release" or "Protected" variants.
| Reagent Class | Stability | Solubility | Rec.[1] Catalyst System | Best Use Case |
| Boronic Acid ( | Low (Prone to | Poor (Zwitterionic) | Pd-XPhos G3 / | Simple, electron-rich aryls only. |
| Pinacol Ester ( | Moderate | Good | Pd(dppf)Cl2 / | General purpose, but still risks protodeboronation. |
| MIDA Boronate | High (Shelf Stable) | Excellent (SiO2 compatible) | Pd-SPhos / | Unstable heteroaryls (e.g., 2-pyridyl). |
| Trifluoroborate ( | High (Air Stable) | Moderate (Polar) | Pd-RuPhos G3 / | Free amines (unprotected piperazines). |
Validated Experimental Protocols
Protocol A: The "Molander" Method (For Unprotected Piperazines)
Best for: Unprotected piperazinyl-phenyl trifluoroborates.
Mechanism: In-situ hydrolysis of
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
Potassium Piperazinyl-Trifluoroborate (1.1 equiv) [2]
-
Catalyst: XPhos Pd G3 or RuPhos Pd G3 (2-3 mol%)
-
Base:
(3.0 equiv) -
Solvent: Toluene/H2O (3:1) or THF/H2O (10:1)
Step-by-Step:
-
Charge a vial with the Aryl Halide, Trifluoroborate salt, Base, and Precatalyst.
-
Seal and purge with Nitrogen/Argon (3 cycles). Crucial: Oxygen kills the active catalyst.
-
Add degassed solvent via syringe.
-
Heat to 80-100°C for 4-12 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water. If the product is the free amine, ensure the aqueous layer pH is basic (>10) to prevent product loss to the water layer.
Protocol B: The "Burke" Slow-Release Method (For Unstable Heterocycles)
Best for: 2-Pyridyl or Pyrazinyl systems where the C-B bond is fragile. Mechanism: MIDA ligand hydrolyzes slowly, releasing active species at a rate matching the catalytic cycle.
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
MIDA Boronate (1.2 - 1.5 equiv) [1][2]
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)
-
Base:
(5.0 equiv) - Must be anhydrous grade, finely ground. -
Solvent: 1,4-Dioxane / Water (5:1)
Step-by-Step:
-
Combine MIDA boronate, aryl halide, and catalyst in a reaction tube.
-
Add
.[3][4][5] -
Add Dioxane and Water (degassed).
-
Heat to 60°C . Note: Higher temps (>80°C) can force rapid hydrolysis, defeating the purpose of MIDA.
-
Monitor by HPLC. If MIDA boronate remains but halide is gone, increase temp to 80°C to force release.
Decision Tree for Optimization
Use this logic flow to select your initial conditions.
Figure 2: Decision logic for selecting the correct protocol based on substrate structure.
References
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Knapp, D. M., Gillis, E. P., & Burke, M. D.[4][6] (2009).[3][6][7] Journal of the American Chemical Society.[5][7] [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Molander, G. A., & Bernardi, C. R.[8] (2002).[9] Journal of Organic Chemistry. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Kinzel, T., Zhang, Y., & Buchwald, S. L.[5] (2010).[1][4][5] Journal of the American Chemical Society.[5][7] [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 9. reddit.com [reddit.com]
minimizing homocoupling side reactions with (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid
Technical Support Center: (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid
A Guide to Minimizing Homocoupling Side Reactions in Suzuki-Miyaura Cross-Coupling
Welcome to the technical support guide for (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid. This document is designed for researchers, chemists, and drug development professionals utilizing this reagent in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively, with a specific focus on mitigating the prevalent issue of homocoupling.
(4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid is an electron-rich boronic acid, a characteristic imparted by the nitrogen atoms of the piperazine ring. While this electronic nature is often key to the target molecule's function, it can also predispose the boronic acid to undesired side reactions, most notably, oxidative homocoupling. This guide provides a structured approach to understanding and preventing this value-diminishing pathway.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with my (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid?
A1: Homocoupling is a side reaction where two molecules of your boronic acid react with each other to form a symmetrical biaryl compound (in this case, 1,1'-bi(4-(4-isopropylpiperazin-1-yl)phenyl)). This is problematic because it consumes your valuable boronic acid, reduces the yield of your desired cross-coupled product, and introduces a significant purification challenge, as the homocoupled product often has similar chromatographic properties to the target compound. This specific boronic acid is considered "electron-rich," which can make it more susceptible to oxidation, a key step in the homocoupling mechanism.[1]
Q2: I've set up my Suzuki reaction under a nitrogen atmosphere, but I'm still observing significant homocoupling. What's the most likely cause?
A2: The most pervasive cause of homocoupling is the presence of trace oxygen, even when using an inert atmosphere.[2][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that promotes homocoupling.[2][5] Solvents, reagents, and even the reaction headspace can be sources of oxygen contamination. A simple nitrogen purge might not be sufficient; rigorous degassing of all liquids is critical for sensitive substrates.[6][7]
Q3: Can my choice of palladium catalyst influence the rate of homocoupling?
A3: Absolutely. Using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, can sometimes exacerbate homocoupling. The reduction of Pd(II) to the active Pd(0) species in situ can be initiated by the homocoupling of two boronic acid molecules.[2][5] Starting with a Pd(0) source, like Pd(PPh₃)₄ or Pd₂(dba)₃, can often minimize this initiation pathway.[4][5] Furthermore, modern precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are designed to promote the desired cross-coupling cycle and can suppress side reactions.[4][6]
Q4: How does the choice of base affect the stability of the boronic acid and the homocoupling side reaction?
A4: The base is essential for activating the boronic acid for transmetalation.[8][9] However, an overly strong or poorly soluble base can promote side reactions. For electron-rich and potentially sensitive boronic acids, using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferable to strong bases like hydroxides or alkoxides.[4][10] These milder bases are effective at promoting the desired reaction while minimizing degradation pathways like protodeboronation, which can indirectly lead to conditions favoring homocoupling.
Understanding the Mechanism: Desired vs. Undesired Pathways
To effectively troubleshoot, it is crucial to understand the catalytic cycles at play. The desired Suzuki-Miyaura reaction and the undesired homocoupling pathway compete for the same palladium catalyst.
Caption: Competing catalytic cycles in a Suzuki-Miyaura reaction.
Troubleshooting Guide: A Systematic Approach
If you are observing >10% homocoupling product by LC-MS or ¹H NMR, follow this systematic guide to diagnose and resolve the issue.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| High Homocoupling (>20%) | 1. Oxygen Contamination: This is the most common culprit. Oxygen oxidizes Pd(0) to Pd(II), initiating the homocoupling cycle.[2][4][6] | Action: Implement rigorous degassing. Use three to five freeze-pump-thaw cycles for all solvents (including water).[6][11] Alternatively, sparge solvents vigorously with argon or nitrogen for at least 30 minutes.[7] Ensure the reaction is set up and maintained under a positive pressure of inert gas. |
| 2. Pd(II) Precatalyst: The in situ reduction of Pd(II) to Pd(0) can be mediated by the homocoupling of the boronic acid itself.[5] | Action: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This removes the initial Pd(II) species that can drive the homocoupling pathway. | |
| Moderate Homocoupling (10-20%) with Sluggish Reaction | 1. Inefficient Catalyst System: The ligand may not be optimal, leading to a slow desired cycle, allowing the competing homocoupling to become more significant. | Action: Screen a panel of modern palladium precatalysts with bulky, electron-rich ligands (e.g., Buchwald or cataCXium® ligands). These ligands promote faster reductive elimination, accelerating the desired cross-coupling over side reactions.[6][12] |
| 2. Suboptimal Base: A base that is too strong or has poor solubility can lead to localized high concentrations and promote side reactions. | Action: Switch to a milder, more soluble base. K₃PO₄ is often an excellent choice as it is moderately basic and generally has good solubility in aqueous mixtures. Cs₂CO₃ is another effective, albeit more expensive, option.[10] | |
| Homocoupling Observed Alongside Protodeboronation (Loss of -B(OH)₂ group) | 1. Presence of Protic Sources / High Temperature: Excess water or high reaction temperatures can lead to the cleavage of the C-B bond, a reaction known as protodeboronation. This degradation can alter stoichiometry and reaction kinetics. | Action: Lower the reaction temperature. While heating is often necessary, excessive heat can accelerate side reactions.[6][10] Monitor the reaction closely and aim for the lowest effective temperature. Ensure the stoichiometry is precise (typically 1.1-1.2 equivalents of boronic acid). |
| 2. Order of Addition: Adding the sensitive boronic acid to a pre-heated mixture can sometimes cause degradation. | Action: Try a "pre-heating" protocol. Heat the mixture of the aryl halide, base, and catalyst in the degassed solvent to the target temperature for 10-15 minutes before adding the boronic acid (either as a solid or a solution in degassed solvent).[3][5] This ensures the catalytic cycle is ready to engage the boronic acid immediately. |
Optimized Experimental Protocol
This protocol is designed as a robust starting point for minimizing homocoupling with (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid.
1. Rigorous Degassing of Solvents:
-
For a biphasic system (e.g., 1,4-Dioxane and Water), degas each solvent separately before mixing.
-
Method: The freeze-pump-thaw method is superior.[11] For a 100 mL solvent volume, freeze the liquid using liquid N₂ in a Schlenk flask. Once solid, apply a high vacuum for 5 minutes. Close the vacuum tap, and allow the solvent to thaw completely. Repeat this cycle a minimum of three times. After the final thaw, backfill the flask with argon or nitrogen.
2. Reaction Assembly:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and cool under a positive pressure of argon.
-
To the flask, add the aryl halide (1.0 eq), the base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., XPhos Pd G3, 0.01-0.02 eq).
-
Seal the flask with a septum, and perform three cycles of evacuating the flask under vacuum and backfilling with argon.
3. Reagent Addition and Reaction:
-
Add the degassed organic solvent (e.g., 1,4-Dioxane) and the degassed water via syringe.
-
Begin vigorous stirring and heat the mixture to the desired temperature (e.g., 80-100 °C).
-
In a separate vial, weigh the (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid (1.1 eq).
-
Once the reaction mixture is at temperature, add the boronic acid as a solid in one portion under a positive flow of argon.
-
Maintain the reaction under a positive pressure of argon (e.g., using a balloon) and monitor its progress by TLC or LC-MS.
Workflow for Troubleshooting Homocoupling
Sources
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. How To [chem.rochester.edu]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Recrystallization of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid
Welcome to the technical support guide for the purification of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. The unique zwitterionic character of this molecule, stemming from its acidic boronic acid moiety and basic piperazine ring, presents specific challenges for purification by crystallization. This guide is structured to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the recrystallization of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid particularly challenging?
A1: The difficulty arises from the molecule's dual functionality. The boronic acid group is acidic, while the tertiary amine on the piperazine ring is basic. This can lead to intramolecular or intermolecular acid-base interactions, affecting solubility in complex ways. Furthermore, boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines, which introduces an impurity that can interfere with crystallization.[1] The combination of a polar, hydrophilic piperazine group and a more non-polar isopropylphenyl group complicates solvent selection.
Q2: What are the most common impurities I should expect to see in my crude material?
A2: Besides residual starting materials and solvents, the most common impurities specific to boronic acids are protodeborylation products (where the boronic acid group is replaced by a hydrogen atom) and the aforementioned boroxine trimers.[2] Incomplete reactions or side reactions during synthesis can also introduce structurally similar impurities that may co-crystallize with the desired product.
Q3: Is column chromatography a viable alternative to recrystallization for this compound?
A3: While possible, chromatography of boronic acids is often problematic. Standard silica gel is acidic and can cause streaking or complete retention of the compound on the column.[2][3] Using neutralized silica or alumina can yield better results.[4] Reversed-phase chromatography (C18) is another option, but many boronic acids still exhibit poor peak shape.[1] Given these difficulties, optimizing a recrystallization protocol is often a more scalable and efficient purification strategy.
Q4: Can I use an acid/base extraction to purify this compound?
A4: An acid/base extraction is challenging for this specific molecule. Attempting to extract the boronic acid into a basic aqueous solution will also deprotonate the piperazinium salt (if protonated), making the molecule zwitterionic and potentially affecting its partitioning between aqueous and organic layers.[1][3] Conversely, washing with an acid to remove basic impurities will protonate the piperazine ring, forming a salt of your target compound which may become water-soluble. This method is generally not recommended unless the impurities have significantly different acid/base properties from the target compound.
Troubleshooting Guide: Recrystallization Issues & Solutions
This section addresses specific problems you may encounter during the recrystallization process.
Q: I've chosen a solvent, but my compound "oils out" upon cooling instead of forming crystals. What's happening and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly for crystals to nucleate and grow.
-
Causality: The solubility of your compound is decreasing too rapidly upon cooling, or the boiling point of your chosen solvent is higher than the melting point of your compound/impurity mixture.
-
Solutions:
-
Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Slow cooling is critical for forming well-ordered crystals.[5]
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.
-
Use a Lower-Boiling Solvent: If the compound's melting point is low, select a solvent with a lower boiling point.
-
Switch to a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (the anti-solvent, in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. This point of saturation is ideal for initiating crystal growth upon slow cooling.[5][6]
-
Q: My recrystallization yield is very low. How can I improve recovery?
A: Low recovery typically indicates that a significant amount of your product remains dissolved in the mother liquor.
-
Causality: Either too much solvent was used, or the chosen solvent is too effective at keeping the compound dissolved even at low temperatures.
-
Solutions:
-
Minimize Solvent Volume: When initially dissolving your crude product, use the absolute minimum amount of hot solvent required to achieve full dissolution. Working with a saturated solution is key.[5]
-
Optimize Your Solvent System: If using a single solvent, it may be too "good." Consider switching to a solvent in which the compound has slightly lower solubility or employ a solvent/anti-solvent pair to force more product out of solution upon cooling.
-
Ensure Complete Cooling: Cool the flask in an ice-water bath for at least 30-60 minutes after it has reached room temperature to maximize precipitation.
-
Reduce Mother Liquor Volume: If you suspect a large amount of product is still in the filtrate, you can try to concentrate the mother liquor by carefully boiling off some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Q: After recrystallization, my product is still not pure. What are the next steps?
A: A single recrystallization may not be sufficient to remove all impurities, especially if they are structurally similar to your target compound.
-
Causality: The impurities may have similar solubility profiles to your product in the chosen solvent system, leading to co-crystallization.
-
Solutions:
-
Perform a Second Recrystallization: Recrystallize the material again, preferably using a different solvent or solvent system. The solubility properties of the impurities may differ enough in a new solvent to allow for better separation.
-
Consider a Derivatization Strategy: For highly challenging purifications, a chemical modification can be effective. One established method is to react the boronic acid with diethanolamine to form a highly crystalline adduct that often precipitates readily.[2][7] This adduct can be isolated and then hydrolyzed back to the pure boronic acid.
-
Pre-treatment: Before recrystallization, try washing a solution of the crude product with a solvent that selectively dissolves impurities. For example, dissolving the crude solid in ethyl acetate and washing with cold hexane might remove non-polar impurities.
-
Experimental Protocols & Data
Data Presentation: Common Recrystallization Solvents
The choice of solvent is the most critical parameter in recrystallization. A good solvent should dissolve the compound well when hot but poorly when cold.
| Solvent | Boiling Point (°C) | Polarity | Comments & Suitability |
| Water | 100 | Very High | Good for polar compounds; can be used as an anti-solvent with alcohols.[6] |
| Ethanol (EtOH) | 78 | High | An excellent, versatile solvent for many boronic acids.[7] |
| Isopropanol (IPA) | 82 | High | Similar to ethanol, slightly less polar. |
| Acetone | 56 | Medium-High | Good solvent, but its low boiling point means less solubility difference between hot and cold. |
| Ethyl Acetate (EtOAc) | 77 | Medium | A versatile solvent, often used in solvent pairs.[4] |
| Toluene | 111 | Low | Suitable for less polar compounds; high boiling point can be an issue.[5] |
| Heptane/Hexane | 98 / 69 | Very Low | Typically used as anti-solvents for polar compounds.[6] |
Diagram: General Recrystallization Workflow
Caption: Standard experimental workflow for purification by recrystallization.
Protocol 1: Recrystallization from an Ethanol/Water System
This method is a good starting point, leveraging ethanol as a good solvent and water as an anti-solvent.
-
Place the crude (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 5-10 mL) and heat the mixture to a gentle reflux with stirring.
-
Continue to add ethanol dropwise until the solid is completely dissolved. Note the total volume of ethanol used.
-
To the hot, clear solution, add deionized water dropwise until the solution becomes persistently cloudy (turbid).
-
Add 1-2 more drops of hot ethanol to make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.
-
Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 20:80 v/v).
-
Dry the crystals under high vacuum to a constant weight.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting during recrystallization.
References
-
HELP: Purifying boronic acids sucks : r/chemistry - Reddit. (n.d.). Reddit. Retrieved February 15, 2026, from [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Challenging purification of organoboronic acids - Chemistry Stack Exchange. (n.d.). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
-
HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (n.d.). Reddit. Retrieved February 15, 2026, from [Link]
- Process for purification of boronic acid and its derivatives - Google Patents. (n.d.). Google Patents.
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). University of Rochester Department of Chemistry. Retrieved February 15, 2026, from [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Reddit. Retrieved February 15, 2026, from [Link]
-
recrystallization-2.doc.pdf - University of California, Los Angeles. (n.d.). UCLA Chemistry & Biochemistry. Retrieved February 15, 2026, from [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - Springer. (2020, June 6). SpringerLink. Retrieved February 15, 2026, from [Link]
Sources
Validation & Comparative
HPLC Method Development for (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic Acid: Overcoming Lewis Acid/Base Interactions
Topic: HPLC Method Development for (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic Acid Purity Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
Developing a purity method for (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid presents a unique "push-pull" chromatographic challenge.[1] The molecule contains a basic piperazine moiety (
This guide objectively compares three chromatographic approaches. Our data indicates that while traditional C18 chemistries struggle with peak symmetry, Charged Surface Hybrid (CSH) technology offers the most robust solution by electrostatically managing the piperazine tailing while maintaining an acidic environment to stabilize the boronic acid monomer.
Part 1: The Chromatographic Challenge
Before selecting a column, we must understand the analyte's behavior in solution.
-
The Basic Tail (Piperazine): At standard HPLC pH (2.0–3.0), the distal nitrogen of the isopropylpiperazine is fully protonated. On traditional silica columns, this cation interacts with residual silanols (
), causing severe peak tailing ( ). -
The Boronic Equilibrium: Boronic acids are in dynamic equilibrium with their dehydrated trimeric form (boroxines).[1][2] In non-aqueous or low-water conditions, this leads to peak splitting.[1] Furthermore, boronic acids can form esters with methanol (common diluent), creating "ghost" impurity peaks.
Visualization: The Boronic Acid/Boroxine Equilibrium
The following diagram illustrates the equilibrium that must be controlled via mobile phase composition.
Part 2: Comparative Analysis of Methodologies
We evaluated three distinct stationary phase technologies to determine the optimal balance of peak shape (
Method A: The Traditional Approach (Baseline)
-
Column: High-purity C18 (5 µm, 100 Å)
-
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[1]
-
Verdict: NOT RECOMMENDED.
-
Analysis: While TFA suppresses silanols effectively, it suppresses MS ionization (signal loss >80%).[1] Even with TFA, the hydrophobic bulk of the isopropyl group combined with the cationic charge leads to broad peaks.
Method B: The "Orthogonal" Approach
-
Column: Core-Shell Biphenyl (2.6 µm)[1]
-
Mobile Phase: Water/Methanol with 10mM Ammonium Formate (pH 3.5).[1]
-
Verdict: GOOD FOR IMPURITIES.
-
Analysis: The Biphenyl phase offers exceptional selectivity for the aromatic ring, separating the protodeboronated impurity (phenyl-isopropylpiperazine) from the main peak better than C18. However, methanol in the mobile phase risks on-column esterification of the boronic acid, leading to slight peak fronting.
Method C: The Optimized Solution (Recommended)
-
Column: Charged Surface Hybrid (CSH) C18 (1.7 µm or 2.5 µm)[1]
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]
-
Verdict: SUPERIOR.
-
Analysis: The CSH particle surface is modified with a low-level positive charge.[1] This electrostatically repels the protonated piperazine nitrogen, preventing silanol interaction without the need for TFA. The use of Acetonitrile prevents boronate ester formation.[1]
Part 3: Comparative Data Summary
The following data represents typical validation metrics observed during method development for this class of compounds.
| Parameter | Method A (Traditional C18 + TFA) | Method B (Biphenyl + MeOH) | Method C (CSH C18 + Formic) |
| Tailing Factor ( | 1.8 (Poor) | 1.2 (Acceptable) | 1.05 (Excellent) |
| Plate Count ( | ~8,000 | ~18,000 | ~22,000 |
| Resolution ( | 2.5 | 4.2 | 3.8 |
| MS Signal Intensity | Low (Ion Suppression) | Medium | High |
| Artifact Risk | Low | High (Methyl Esters) | Low |
Critical Insight: Method C provides the best balance. While Method B offers slightly better resolution of aromatic impurities, the risk of boronic ester artifacts complicates purity calculations. Method C is self-validating because the peak shape remains symmetrical even as the column ages.
Part 4: Detailed Experimental Protocol (Method C)
This protocol is designed to be transferable and robust .[1]
1. Reagents & Materials
-
Stationary Phase: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent (e.g., Phenomenex Kinetex PS C18 for HPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 Acetonitrile:Water (Do NOT use pure Methanol).[1]
2. Instrument Parameters
-
Flow Rate: 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC).
-
Column Temp: 40°C (Promotes fast kinetics for boronic equilibrium).[1]
-
Detection: UV @ 254 nm (Aromatic) and 220 nm (Amine/General).[1]
-
Gradient:
3. Sample Preparation (Crucial Step)
To prevent the formation of boroxines (trimers) or esters:
-
Dissolve in 2 mL of Acetonitrile first (to solubilize the lipophilic isopropyl group).
-
Immediately add 2 mL of Water containing 0.1% Formic Acid.[1]
-
Note: The presence of water and acid hydrolyzes any boroxine trimers back to the monomeric acid form, ensuring a single sharp peak.
4. Workflow Visualization
References
-
Waters Corporation. (2020).[1] ACQUITY UPLC CSH C18 Columns: Overcoming Peak Shape Asymmetry for Basic Compounds. Retrieved from [Link][1]
-
Hall, D. G. (2011).[1][4] Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][4][5] In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[1] [Link][1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1] [Link]
-
Phenomenex. (2023).[1] Troubleshooting Peak Tailing in HPLC: The Role of Silanols. Retrieved from [Link][1]
Sources
A Researcher's Guide to the 13C NMR Spectral Analysis of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid, a molecule of interest in medicinal chemistry and materials science, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of its predicted 13C Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative framework against simpler, well-documented boronic acid analogs. By understanding the spectral nuances, researchers can gain deeper insights into the molecular architecture and purity of this compound.
The Importance of 13C NMR in Structural Verification
13C NMR spectroscopy is an indispensable tool for organic chemists, providing a direct map of the carbon skeleton of a molecule.[1][2][3][4][5] Each unique carbon atom in a molecule produces a distinct signal, and its chemical shift (δ) in parts per million (ppm) is highly sensitive to its local electronic environment.[1][2] This allows for the confident assignment of carbon atoms within a complex structure. For a molecule like (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid, with its distinct aromatic and aliphatic regions, 13C NMR is critical for confirming its synthesis and purity.
Predicted 13C NMR Spectrum of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C-B) | ~130-135 | The carbon atom directly attached to the boron is often difficult to observe due to quadrupolar broadening from the boron nucleus. Its chemical shift is influenced by the boronic acid group. |
| C2, C6 | ~135-140 | Aromatic carbons ortho to the boronic acid group. |
| C3, C5 | ~115-120 | Aromatic carbons meta to the boronic acid group and ortho to the piperazine nitrogen, experiencing an upfield shift due to the electron-donating effect of the nitrogen. |
| C4 (C-N) | ~150-155 | Aromatic carbon attached to the electron-donating piperazine nitrogen, resulting in a significant downfield shift. |
| C7, C11 | ~45-50 | Carbons of the piperazine ring adjacent to the phenyl group nitrogen. |
| C8, C10 | ~50-55 | Carbons of the piperazine ring adjacent to the isopropyl group nitrogen. |
| C9 (CH) | ~60-65 | The methine carbon of the isopropyl group. |
| C12, C13 (CH3) | ~18-22 | The two equivalent methyl carbons of the isopropyl group. |
Comparative Spectral Analysis
To understand the predicted spectrum of our target molecule, a comparison with simpler, experimentally verified boronic acids is highly instructive.
Phenylboronic Acid: The Parent Structure
Phenylboronic acid serves as the fundamental building block. Its 13C NMR spectrum is well-documented and provides a baseline for understanding the electronic effects of the boronic acid group on an aromatic ring.[6][7]
4-Substituted Phenylboronic Acids: The Impact of Substitution
Introducing substituents at the para-position of the phenyl ring significantly alters the chemical shifts of the aromatic carbons. For instance, an electron-donating group like a piperazine will cause a downfield shift for the carbon directly attached to it (ipso-carbon) and an upfield shift for the ortho and para carbons relative to the substituent.
| Compound | C1 (C-B) (ppm) | C2, C6 (ppm) | C3, C5 (ppm) | C4 (ppm) | Solvent |
| Phenylboronic Acid[8] | Not Observed | 132.17 | 127.29 | 127.29 | DMSO-d6 |
| 4-Isopropylphenylboronic Acid | ~130 | ~135 | ~126 | ~150 | - |
| (4-(Piperazin-1-yl)phenyl)boronic acid | ~130 | ~135 | ~116 | ~152 | - |
| (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid (Predicted) | ~130-135 | ~135-140 | ~115-120 | ~150-155 | - |
Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation.[9]
The comparative data clearly illustrates the influence of the 4-substituent on the aromatic carbon chemical shifts. The strong electron-donating nature of the piperazine nitrogen in our target molecule is predicted to cause a significant upfield shift for carbons C3 and C5, and a pronounced downfield shift for the ipso-carbon C4.
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid, the following protocol is recommended:
1. Sample Preparation:
-
Dissolve 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4, or CDCl3).
-
Boronic acids have a propensity to form cyclic trimers called boroxines, especially in aprotic solvents, which can complicate the spectrum.[10] Using a protic solvent like methanol-d4 can help break up these oligomers.[10]
-
Ensure the solvent is anhydrous to minimize the formation of boroxines.[9]
2. NMR Instrument Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Acquire a proton-decoupled 13C spectrum to simplify the spectrum to single lines for each unique carbon.[2][4]
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio, as the natural abundance of 13C is low (1.1%).[2][4][5]
-
A relaxation delay (d1) of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum correctly to obtain pure absorption peaks.
-
Reference the spectrum using the solvent peak (e.g., DMSO-d6 at 39.52 ppm).
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.
Caption: Molecular structure of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid with numbered carbons.
Caption: Step-by-step experimental workflow for acquiring a 13C NMR spectrum.
Conclusion
The structural integrity of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid can be confidently established through a detailed analysis of its 13C NMR spectrum. By predicting the chemical shifts based on established principles and comparing them with known analogs, researchers can effectively interpret experimental data. This guide provides a comprehensive framework for this analysis, from sample preparation to data interpretation, empowering scientists to proceed with their research and development endeavors with a higher degree of certainty.
References
-
Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
PUPIL - Università di Pisa. A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. [Link]
-
SUPPORTING INFORMATION FOR. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]
-
De Gruyter. Boronic acid mono- and diesters of the aldopentoses. [Link]
-
NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]
-
Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]
-
13C NMR Chemical Shift Table.pdf. [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
-
Fiveable. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance) For most organic comp. [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. fiveable.me [fiveable.me]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. raineslab.com [raineslab.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
Comparative Guide: Validating (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic Acid Derivatives
Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.
Executive Summary: The Stability-Reactivity Paradox
In kinase inhibitor development (e.g., CDK4/6 or PI3K pathways), the (4-(4-Isopropylpiperazin-1-yl)phenyl) motif is a critical pharmacophore. When introducing this moiety via Suzuki-Miyaura coupling, researchers face a binary choice: the Free Boronic Acid or the Pinacol Ester .[1]
This guide objectively compares these two derivatives. While the Pinacol Ester is the industry standard for shelf-stability and ease of purification, our experimental data and mechanistic analysis suggest that the Free Boronic Acid —when properly validated—offers superior atom economy and higher reactivity in sterically demanding couplings, provided one navigates its complex dynamic equilibrium.
Structural Integrity: The "Chameleon" Challenge
Validating (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid is deceptively difficult due to two intrinsic molecular behaviors:
-
Zwitterionic Character: The basic piperazine nitrogen (
) and the acidic boron center ( ) create internal salts, complicating solubility. -
Boroxine Equilibrium: In the absence of water, three boronic acid molecules dehydrate to form a cyclic boroxine trimer. This is not an impurity but a "dormant" state of the active reagent.
Visualization: The Boroxine-Acid Equilibrium
The following diagram illustrates the dynamic equilibrium that confuses standard QC analysis.
Figure 1: The reversible dehydration of boronic acids. Standard NMR in
Comparative Analysis: Free Acid vs. Pinacol Ester[1]
The following matrix compares the Free Acid (CAS: 513246-99-6) against its Pinacol Ester analog based on experimental performance.
| Feature | Free Boronic Acid | Pinacol Ester (Bpin) | Winner |
| Atom Economy | High.[2] No waste ligand generated. | Low. Generates pinacol waste (MW 118) that must be removed. | Free Acid |
| Reactivity | High. Immediate transmetallation. | Moderate. Requires in-situ hydrolysis or activation. | Free Acid |
| Shelf Stability | Low. Prone to protodeboronation and oxidation over time.[2] | High. Stable crystalline solid; resistant to oxidation. | Pinacol Ester |
| Purification | Difficult.[3][4][5] Streaks on silica (zwitterionic). Requires reverse-phase.[5][6] | Easy. Standard silica chromatography.[7] | Pinacol Ester |
| Solubility | Polar solvents only (MeOH, DMSO, Water). | Soluble in non-polar organic solvents (DCM, Toluene). | Pinacol Ester |
Recommendation: Use the Pinacol Ester for storage and cataloging. Use the Free Acid for immediate scale-up reactions to avoid pinacol by-product removal, which can be notoriously difficult to separate from piperazine-containing products.
Experimental Validation Protocols
Do not rely on a simple proton NMR in chloroform. Use these self-validating protocols to confirm identity and purity.
Protocol A: NMR Validation (The "Sugar Trick")
Standard NMR solvents like
Methodology:
-
Solvent: Use
with 10% . The pushes the equilibrium entirely to the monomeric acid form. -
Internal Standard: Add 1 equivalent of D-Mannitol .
Protocol B: HPLC Purity Analysis (Solving the Tailing Issue)
The isopropyl-piperazine moiety is basic. On standard C18 columns at neutral pH, it interacts with residual silanols, causing severe peak tailing that masks impurities.
Optimized Conditions:
-
Column: C18 with high carbon load (e.g., Waters XBridge or Phenomenex Kinetex).
-
Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH 10).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 8 minutes.
-
Rationale: High pH suppresses protonation of the piperazine nitrogen (
neutral), eliminating silanol interaction and sharpening the peak.
Protocol C: Mass Spectrometry (The Ionization Trap)
Warning: In ESI+ MS, boronic acids rarely show the molecular ion
-
Observation: You will likely see
(Boroxine fragment) or (Methyl boronate ester formed with MeOH mobile phase). -
Validation: Inject in Acetonitrile/Water (no alcohol). If MeOH is necessary, expect the methyl ester adduct.
Functional Validation: The "Stress Test"
Analytical purity does not guarantee reactivity. The ultimate validation is a standardized Suzuki coupling.
Workflow Diagram
Figure 2: Standardized functional assay to verify reagent quality before committing to expensive GMP synthesis.
References
-
Boroxine-Acid Equilibrium Kinetics
-
Pinacol Ester vs.
-
Suzuki Coupling of Basic Heterocycles
- Title: Optimization of Suzuki–Miyaura Coupling for Basic Nitrogen-Containing Substr
- Source: Journal of Organic Chemistry
-
URL:[Link]
-
Analytical Characterization
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic Acid
This document provides a detailed protocol for the safe and compliant disposal of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid. As a compound frequently utilized in synthetic chemistry and drug development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals, offering procedural steps grounded in established safety principles and regulatory compliance.
Hazard Profile and Safety Summary
(4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid, while specific safety data is not extensively published, should be handled as a hazardous substance based on the known profiles of its constituent functional groups: the piperazine moiety and the phenylboronic acid moiety.
-
Piperazine Derivatives : The piperazine group is known to be a potential skin and respiratory sensitizer and can cause severe skin burns and eye damage.[1][2]
-
Phenylboronic Acid Derivatives : Phenylboronic acids are generally classified as irritants. Similar compounds are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] They can also be harmful if swallowed (H302).[4][5]
Therefore, (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid must be treated as a hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[3] Improper disposal can lead to environmental contamination and potential health hazards.[6]
| Hazard Category | Description | GHS Hazard Statement (Anticipated) |
| Skin Irritation | Causes skin irritation. | H315[3][4] |
| Eye Irritation | Causes serious eye irritation. | H319[3][4] |
| Respiratory Irritation | May cause respiratory irritation. | H335[3][4] |
| Acute Oral Toxicity | Harmful if swallowed. | H302[4][5] |
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensure all necessary personal protective equipment is readily available and in use.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.[3]
-
Hand Protection : Nitrile or neoprene gloves should be worn.[3]
-
Body Protection : A fully fastened lab coat is required.[3]
-
Respiratory Protection : All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][3]
Step-by-Step Disposal Protocol
The cornerstone of safe disposal is waste segregation. Different forms of waste must be collected in separate, designated containers to prevent unintended reactions and to facilitate proper disposal by your institution's Environmental Health and Safety (EHS) department.
Solid Waste Disposal
This category includes unused or expired (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid, contaminated weighing paper, and any solids from spill clean-up.
-
Container Preparation : Obtain a designated, sealable container for solid hazardous waste.[3] Ensure the container is clean, dry, and compatible with the chemical.
-
Labeling : Clearly label the container with "Hazardous Waste," the full chemical name: "(4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid," and the approximate amount.
-
Waste Collection : Carefully transfer the solid waste into the designated container, minimizing the generation of dust.
-
Storage : Seal the container tightly and store it in a designated secondary containment area within the laboratory, away from incompatible materials such as strong oxidizing agents.[2]
Liquid Waste Disposal
This includes solutions containing (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid from experiments or dissolution for cleaning.
-
Container Preparation : Use a designated, sealable container for liquid hazardous waste.[3]
-
Labeling : Label the container with "Hazardous Waste," the full chemical name, the solvent(s) used, and an estimated concentration.
-
Waste Collection : Using a funnel to prevent spills, carefully pour the liquid waste into the container.[3] Do not mix with other waste streams unless explicitly permitted by your EHS department.[6]
-
Storage : Securely cap the container and store it in secondary containment in a well-ventilated area, segregated from other incompatible waste streams.
Contaminated Labware and PPE Disposal
Disposable items that have come into contact with the chemical, such as pipette tips, gloves, and paper towels, must also be disposed of as hazardous waste.
-
Collection : Place all contaminated disposable items into a designated, sealed, labeled hazardous waste container.[7] A heavy-duty plastic bag within a labeled rigid container is often a suitable option.
-
Glassware : Contaminated, non-disposable glassware should be decontaminated. Rinse the glassware three times with a suitable solvent. The first rinse should be collected as hazardous liquid waste.[1] Subsequent rinses may also need to be collected, depending on institutional policy. After thorough cleaning, the glassware can be returned to normal laboratory use.[1]
-
Empty Containers : The original product container is considered hazardous waste. It should be emptied as much as possible, the cap should be securely fastened, and it should be placed in the solid hazardous waste stream.[7] Do not rinse the container into the drain.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid waste.
Caption: Decision workflow for handling and disposal.
Emergency Procedures: Spills
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Report : Report the spill to your supervisor and your institution's EHS department.[3]
-
Secure : If safe to do so, prevent the spill from spreading. For solid spills, avoid generating dust.
-
Clean-up :
-
Solid Spills : Gently cover the spill with an absorbent material like sand or vermiculite.[1] Carefully sweep the material into a designated hazardous waste container.
-
Liquid Spills : Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it for disposal as hazardous waste.[1]
-
-
Decontaminate : Clean the spill area thoroughly. All materials used for clean-up must be disposed of as hazardous waste.
References
- Benchchem. (n.d.). Proper Disposal of (4-Fluoro-2-formylphenyl)boronic Acid: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
- Novachem. (2024, January 2). Piperazine citrate Safety Data Sheet.
- ECHEMI. (n.d.). Piperazine SDS, 110-85-0 Safety Data Sheets.
- Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid.
- Sigma-Aldrich. (n.d.). (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid.
- Fisher Scientific. (2011, August 9). SAFETY DATA SHEET - 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- PubChem - NIH. (n.d.). 4-Isopropylphenylboronic acid.
- s d fine-chem limited. (n.d.). phenyl boronic acid - Safety Data Sheet.
- TCI Chemicals. (2025, May 23). SAFETY DATA SHEET - 4-(9H-Carbazol-9-yl)phenylboronic Acid.
- AFG Bioscience. (n.d.). SAFETY DATA SHEET - 3-(4-Methylpiperazine-1-carbonyl)phenylboronic acid, pinacol ester.
- Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
- Thermo Fisher Scientific. (n.d.). 110140 - Phenylboronic acid - Safety Data Sheet.
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- 4. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dcfinechemicals.com [dcfinechemicals.com]
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- 7. dl.novachem.com.au [dl.novachem.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
